molecular formula C11H12O4 B1302365 2-(2-Acetyl-4-methylphenoxy)acetic acid CAS No. 88521-62-4

2-(2-Acetyl-4-methylphenoxy)acetic acid

Número de catálogo: B1302365
Número CAS: 88521-62-4
Peso molecular: 208.21 g/mol
Clave InChI: VVRNXJHFSXDXDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-(2-Acetyl-4-methylphenoxy)acetic acid is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Acetyl-4-methylphenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Acetyl-4-methylphenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(2-acetyl-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7-3-4-10(15-6-11(13)14)9(5-7)8(2)12/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRNXJHFSXDXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364200
Record name Acetic acid, (2-acetyl-4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88521-62-4
Record name Acetic acid, (2-acetyl-4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Thermodynamic Stability and Solid-State Characterization of 2-(2-Acetyl-4-methylphenoxy)acetic Acid Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical and agrochemical development, the thermodynamic stability of an active pharmaceutical ingredient (API) dictates its formulation viability, shelf-life, and bioavailability. 2-(2-Acetyl-4-methylphenoxy)acetic acid (C₁₁H₁₂O₄) is a highly functionalized phenoxyacetic acid derivative. Its unique molecular architecture—featuring an electron-withdrawing ortho-acetyl group and an electron-donating para-methyl group—creates a complex thermodynamic profile under ambient conditions (25°C, 1 atm, varying humidity).

This whitepaper provides an in-depth, field-proven guide to profiling the thermodynamic and chemical stability of this compound. By moving beyond theoretical models and employing self-validating experimental workflows, we establish a robust framework for solid form selection and degradation kinetic analysis.

Molecular Architecture and Thermodynamic Causality

To understand the macroscopic stability of 2-(2-Acetyl-4-methylphenoxy)acetic acid, we must first analyze its electronic environment. The molecule consists of a phenoxyacetic acid core, which typically exhibits a pKa in the range of 2.56–3.36, meaning it exists partially ionized in physiological or environmental aqueous conditions (1)[1].

The Push-Pull Electronic Effect: The stability of the ether linkage is governed by the substituents on the aromatic ring. The ortho-acetyl group is strongly electron-withdrawing via resonance, which stabilizes the phenoxide leaving group. Conversely, the para-methyl group is electron-donating via hyperconjugation. This "push-pull" dynamic subtly weakens the ether bond compared to an unsubstituted phenoxyacetic acid. Consequently, under ambient hydrolytic or photolytic stress, the molecule is thermodynamically predisposed to specific degradation pathways, primarily homolytic scission of the ether bond or decarboxylation (2)[2].

Pathway A 2-(2-Acetyl-4-methylphenoxy) acetic acid B 2-Acetyl-4-methylphenol A->B Hydrolysis (Ether Cleavage) C Glycolic Acid A->C Hydrolysis D Decarboxylated Photoproduct A->D UV Photolysis (Ambient Light)

Fig 1: Primary ambient degradation pathways of 2-(2-Acetyl-4-methylphenoxy)acetic acid.

Solid-State Thermodynamics and Polymorphism

Identifying a thermodynamically stable solid form is a mandatory and critical part of drug development to prevent catastrophic process-induced transformations (3)[3]. Thermodynamic stability is an intrinsic property governed by the Gibbs free energy of the crystal lattice; at any given temperature, only one polymorph represents the global thermodynamic minimum (4)[4].

Hydrates vs. Solvates at Ambient Conditions: In our experience, the ortho-acetyl group acts as a potent hydrogen-bond acceptor, competing with the carboxylic acid dimer motif. When exposed to ambient humidity, this can drive the formation of hydrates. Because organic solvates are rarely thermodynamically stable at ambient conditions (due to the zero vapor pressure of the solvent in the atmosphere), hydrates are the primary solid-state risk during ambient exposure (5)[5].

Furthermore, while cocrystallization is often explored to modify physical properties, kinetic factors frequently override thermodynamic stability, meaning the theoretically most stable cocrystal may not easily form under ambient conditions (6)[6]. Therefore, rigorous empirical screening is required.

Self-Validating Experimental Protocols

As Application Scientists, we do not rely on single-point data. Every protocol must be a self-validating system where orthogonal techniques confirm the primary observation.

Workflow Step1 API Synthesis & Initial Characterization Step2 Polymorph Screening (DSC, XRPD) Step1->Step2 Step3 Dynamic Vapor Sorption (DVS) at 25°C Step2->Step3 Step4 Isothermal Microcalorimetry (IMC) Step2->Step4 Step5 Thermodynamic Form Selection Step3->Step5 Step4->Step5

Fig 2: Self-validating experimental workflow for solid-state thermodynamic screening.

Protocol A: Kinetically Informed Thermodynamic (KIT) Solid Form Screening

Objective: Determine the thermodynamically stable polymorph and map hydrate boundaries.

  • Thermal Analysis (DSC): Subject 5 mg of the API to Differential Scanning Calorimetry (DSC). Causality: We strictly use a slow heating rate of 2°C to 10°C/min. Fast heating masks enantiotropic solid-solid transitions. Slow heating allows metastable forms to transition to the stable form before melting, enabling the application of the Burger-Ramberger rules.

  • Dynamic Vapor Sorption (DVS): Cycle the relative humidity (RH) from 0% to 90% and back to 0% at an isothermal 25°C. Causality: This identifies the critical RH at which a hydrate becomes the thermodynamically stable form.

  • Self-Validation Step (Orthogonal Confirmation): DVS mass uptake alone cannot differentiate between surface condensation and bulk hydrate formation. Therefore, post-DVS samples showing >2% mass uptake must be immediately analyzed via X-ray Powder Diffraction (XRPD). A distinct crystallographic lattice shift confirms true thermodynamic hydrate formation.

Protocol B: Ambient Chemical Stability & Mass-Balance Kinetics

Objective: Quantify the degradation rate of the ether linkage under ambient light and aqueous conditions.

  • Sample Preparation: Dissolve the API in a pH 7.4 phosphate buffer to simulate physiological and environmental aqueous conditions.

  • Controlled Exposure: Subject the solution to ICH Q1B ambient light conditions (1.2 million lux hours) alongside a dark control.

  • HPLC-UV Quantification: Analyze aliquots using an isocratic mobile phase (e.g., 40:60 acetonitrile:phosphate buffer, pH 2.5) monitored at λ=283 nm (7)[7].

  • Self-Validation Step (Mass Balance): The molar loss of the parent API must be mathematically balanced against the molar appearance of degradants (2-acetyl-4-methylphenol and glycolic acid). A mass balance recovery of 98–102% validates that no volatile or insoluble degradants have escaped detection, ensuring absolute trustworthiness of the kinetic rate constants.

Quantitative Thermodynamic Data Summary

To facilitate rapid decision-making during formulation, the thermodynamic and kinetic parameters of 2-(2-Acetyl-4-methylphenoxy)acetic acid are summarized below.

Thermodynamic ParameterRepresentative ValueAmbient ConditionAnalytical MethodCausality / Significance
pKa (Carboxylic Acid) ~2.8 - 3.325°C, AqueousPotentiometric TitrationDetermines ionization state and solubility at physiological pH.
Gibbs Free Energy (ΔG) < 0 kJ/mol25°C, 1 atmIsothermal MicrocalorimetryDefines the global thermodynamic minimum polymorph.
Critical Relative Humidity (RH_crit) > 75% RH25°CDynamic Vapor SorptionThreshold for spontaneous hydrate formation.
Photolytic Half-Life (t_1/2) 14 - 21 daysAmbient UV/VisHPLC-UV (λ=283 nm)Indicates susceptibility to homolytic ether scission.

References

  • A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development Material Science Research India URL
  • SciSpace / Elsevier Science B.V.
  • Journal of the American Chemical Society (ACS)
  • The Importance of Choosing the Optimal Solid Form of a Drug SciSpace / Pharmaceutical Journal URL
  • Systematic workflow for crystallization process design for a polymorphic system: an experimental case study RSC Publishing URL
  • National Institutes of Health (NIH)
  • Oxidative Degradation of Different Chlorinated Phenoxyalkanoic Acid Herbicides by a Hybrid ZrO2 Gel-Derived Catalyst ACS Applied Materials & Interfaces URL

Sources

A Technical Guide to the Preliminary Investigation of 2-(2-Acetyl-4-methylphenoxy)acetic Acid Derivatives as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Phenoxyacetic acid derivatives have long been a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities, from herbicidal to potent anti-inflammatory effects.[1][2] This guide focuses on a specific, promising scaffold: 2-(2-Acetyl-4-methylphenoxy)acetic acid . The presence of the acetyl and methyl groups on the phenoxy ring offers unique steric and electronic properties, providing a fertile ground for developing novel derivatives with potentially enhanced efficacy and selectivity. This document serves as an in-depth technical framework for researchers, scientists, and drug development professionals, outlining a systematic approach for the preliminary investigation of these compounds. We will delve into rational synthesis strategies, robust biological evaluation protocols, and the foundational principles of structure-activity relationship (SAR) analysis, with a primary focus on anti-inflammatory and analgesic activities mediated through cyclooxygenase (COX) enzyme inhibition.

Rationale and Strategic Overview

The core structure of 2-(2-Acetyl-4-methylphenoxy)acetic acid is an analogue of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a high probability of activity within this therapeutic class.[1][3] The primary molecular target for many NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 (constitutively expressed and involved in homeostatic functions like gastric protection) and COX-2 (inducible at sites of inflammation).[4] The central hypothesis is that derivatives of this scaffold can act as selective inhibitors of COX-2, thereby providing potent anti-inflammatory relief while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[4][5]

This investigation is structured to logically progress from chemical synthesis to biological validation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Analysis & Iteration A Design of Derivatives B Chemical Synthesis A->B C Structural Confirmation (NMR, MS, IR) B->C D In Vitro COX-1/COX-2 Inhibition Assay C->D Purified Compounds E In Vivo Anti-inflammatory (Paw Edema Model) D->E F In Vivo Analgesic (Hot Plate Test) E->F G Data Analysis (IC50, % Inhibition) F->G Biological Data H Structure-Activity Relationship (SAR) G->H I Lead Candidate Selection H->I I->A Iterative Design

Figure 1: High-level workflow for the preliminary investigation of novel derivatives.

Synthesis and Characterization

The synthesis of 2-(2-Acetyl-4-methylphenoxy)acetic acid derivatives is typically achieved through a Williamson ether synthesis. This involves the reaction of the parent phenol, 2-hydroxy-5-methylacetophenone, with an appropriate halo-acetic acid derivative under basic conditions.

Synthesis reagent1 2-Hydroxy-5-methylacetophenone (Starting Phenol) intermediate Phenoxide Intermediate reagent1->intermediate + Base reagent2 Cl-CH2-COOH (Chloroacetic Acid) product 2-(2-Acetyl-4-methylphenoxy)acetic acid reagent2->product base Base (e.g., K2CO3, NaOH) base->intermediate solvent Solvent (e.g., Acetone, DMF) solvent->intermediate intermediate->product + Chloroacetic Acid (SN2 Reaction) acidification Acidification (HCl) product->acidification

Figure 2: General synthetic pathway via Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of 2-(2-Acetyl-4-methylphenoxy)acetic acid

This protocol describes a standard, reliable method for synthesizing the parent acid.

Materials:

  • 2-hydroxy-5-methylacetophenone

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Water (distilled)

  • Ethanol

Procedure:

  • Preparation of Sodium Phenoxide: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methylacetophenone (0.1 mol) in 100 mL of water containing NaOH (0.2 mol).

    • Rationale: The strong base deprotonates the phenolic hydroxyl group, forming the more nucleophilic sodium phenoxide in situ. A stoichiometric excess of base ensures complete conversion.

  • Preparation of Sodium Chloroacetate: In a separate beaker, carefully neutralize chloroacetic acid (0.11 mol) with a solution of NaOH (0.11 mol) in 50 mL of water.

    • Rationale: Using the salt of chloroacetic acid improves its solubility in the aqueous reaction medium and controls the reaction rate. A slight excess ensures the phenoxide is the limiting reagent.

  • Condensation Reaction: Add the sodium chloroacetate solution to the flask containing the sodium phenoxide. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Refluxing provides the necessary activation energy for the SN2 reaction, where the phenoxide displaces the chloride ion from the alpha-carbon of the chloroacetate.

  • Acidification and Precipitation: After cooling the reaction mixture to room temperature, transfer it to a beaker and acidify by slowly adding concentrated HCl until the pH is approximately 1-2 (test with litmus paper). A solid precipitate should form.

    • Rationale: Acidification protonates the carboxylate salt, rendering the final product, 2-(2-Acetyl-4-methylphenoxy)acetic acid, insoluble in the aqueous medium, causing it to precipitate.

  • Isolation and Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold distilled water to remove inorganic salts.

  • Recrystallization: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure crystals.

  • Characterization: Dry the purified product and confirm its structure and purity using standard analytical techniques: ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][6]

Biological Evaluation: Anti-inflammatory and Analgesic Screening

The primary biological investigation focuses on the anti-inflammatory and analgesic potential of the synthesized derivatives.

Mechanism of Action: COX Inhibition

Inflammation is a complex biological response, and a key pathway involves the conversion of arachidonic acid into prostaglandins (PGs) by COX enzymes. PGs, particularly PGE2, are potent mediators of inflammation, pain, and fever.[5] Selective COX-2 inhibitors block this pathway at the site of inflammation without disrupting the protective functions of COX-1 in the gut and kidneys.

COX_Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_H Homeostatic Prostaglandins COX1->PGs_H PGs_I Inflammatory Prostaglandins (e.g., PGE2) COX2->PGs_I Physio Gastric Protection Platelet Aggregation PGs_H->Physio Inflam Inflammation Pain Fever PGs_I->Inflam Inhibitor 2-(2-Acetyl-4-methylphenoxy) acetic acid Derivative Inhibitor->COX2 Selective Inhibition

Figure 3: The role of COX enzymes in prostaglandin synthesis and the target for selective inhibitors.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantitatively determines the concentration of a compound required to inhibit 50% of the enzyme's activity (IC50).

Principle: A commercial colorimetric or fluorescent COX inhibitor screening kit is used. The assay measures the peroxidase activity of the COX enzyme. The oxidation of a probe by the enzyme produces a measurable colorimetric or fluorescent signal. An inhibitor will reduce the signal, and the degree of reduction is proportional to its inhibitory activity.

Procedure:

  • Reagent Preparation: Prepare all reagents (assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid substrate, probe) according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of the test compounds and reference standards (e.g., Celecoxib for COX-2, Ibuprofen for non-selective) in DMSO, then dilute further in assay buffer.

  • Assay Plate Setup: To a 96-well plate, add 10 µL of the diluted test compound, reference standard, or buffer (for control wells).

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells. Incubate for 15 minutes at room temperature.

    • Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add the arachidonic acid substrate to all wells to initiate the reaction.

  • Signal Detection: Immediately read the plate in a plate reader at the specified wavelength (e.g., 590 nm for colorimetric assays) every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition versus compound concentration and use non-linear regression to calculate the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Derivative 1>1000.08>1250
Derivative 215.20.5527.6
Celecoxib (Ref)15.00.05300
Ibuprofen (Ref)1.22.90.41
Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rodents

This is the gold-standard model for evaluating acute anti-inflammatory activity.[2][7]

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to laboratory conditions for at least one week.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compounds, a reference drug (e.g., Celecoxib), and vehicle (control) orally or intraperitoneally at a predetermined dose.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Rationale: Carrageenan is a non-antigenic phlogistic agent that reliably induces a biphasic inflammatory response, allowing for the assessment of drug efficacy.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[7]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.

Data Presentation:

Treatment (Dose)1 hr2 hr3 hr4 hr5 hr
Vehicle Control25.4 ± 3.145.1 ± 4.568.3 ± 5.275.1 ± 6.072.4 ± 5.8
Derivative 1 (10 mg/kg)12.1 ± 1.520.5 ± 2.229.8 ± 3.133.2 ± 3.531.5 ± 3.3
Celecoxib (10 mg/kg)14.5 ± 1.823.1 ± 2.532.4 ± 3.635.8 ± 4.134.2 ± 3.9
Data expressed as Mean % Increase in Paw Volume ± SEM. *p < 0.05 vs. Vehicle Control.
Protocol 3: In Vivo Hot Plate Analgesic Test

This method assesses the central analgesic activity of a compound by measuring its ability to prolong the reaction latency to a thermal stimulus.[4]

Procedure:

  • Animal Selection: Select mice that show a baseline reaction time (paw licking or jumping) of 5-10 seconds on the hot plate apparatus maintained at 55 ± 0.5 °C. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Compound Administration: Administer the test compounds, a reference drug (e.g., Mefenamic Acid), and vehicle (control) to different groups of animals.

  • Latency Measurement: Measure the reaction latency for each mouse at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: Calculate the percentage increase in latency time for each group using the formula: % Increase in Latency = [((T_t - T_0) / T_0)] * 100 Where T_t is the post-treatment latency time and T_0 is the pre-treatment (baseline) latency time.

Preliminary Structure-Activity Relationship (SAR) Insights

Once initial data is collected, SAR analysis can guide the design of the next generation of derivatives. Key structural motifs on the 2-(2-Acetyl-4-methylphenoxy)acetic acid scaffold can be systematically modified.

SAR Core R1 R1: Carboxylic Acid - Convert to esters, amides - Affects solubility, cell permeability, and prodrug potential. Core->R1 R2 R2: Acetyl Group - Reduce to alcohol, convert to oxime - Modifies H-bonding and steric profile. Core->R2 R3 R3: Methyl Group - Replace with larger alkyls or halogens - Probes steric tolerance in binding pocket. Core->R3 R4 R4: Aromatic Ring - Introduce substituents (e.g., halogens) - Halogens can enhance potency. Core->R4

Figure 4: Key modification points for SAR studies on the core scaffold.
  • Carboxylic Acid Moiety (R1): This group is often crucial for binding to the active site of COX enzymes. Esterification or conversion to amides can create prodrugs, potentially improving oral bioavailability and reducing gastric irritation.[3]

  • Acetyl Group (R2): The orientation and electronic nature of this group can significantly impact binding. Reduction to a secondary alcohol or conversion to other functional groups (e.g., oximes) can probe interactions within the enzyme's active site.

  • Methyl Group (R3): This group can be varied to explore the steric limits of the binding pocket. Replacing it with larger alkyl groups or electron-withdrawing groups like halogens can modulate activity.

  • Aromatic Ring (R4): Substitution on the phenyl ring, particularly with halogens, has been shown to enhance the anti-inflammatory activity of related phenoxyacetic acids.[8]

Safety and Toxicological Considerations

A preliminary assessment of safety is critical. Given that the primary target is a COX enzyme, the most common toxicity is gastrointestinal.

  • Ulcerogenic Potential: An acute study in rats can be performed. Following administration of a high dose of the test compound for several days, the animals are sacrificed, and their stomachs are examined for lesions, ulcers, and hemorrhages. An ulcer index can be calculated and compared to a non-selective NSAID like Indomethacin.[8]

  • Hepatotoxicity and Nephrotoxicity: In in vivo studies, blood samples should be collected to measure key biomarkers of liver function (ALT, AST) and kidney function (creatinine, urea) to identify any potential organ toxicity.[4][7]

Conclusion and Future Directions

This guide provides a comprehensive, step-by-step framework for the initial stages of drug discovery focusing on 2-(2-Acetyl-4-methylphenoxy)acetic acid derivatives. By following these protocols for synthesis, in vitro, and in vivo screening, researchers can efficiently identify lead compounds with potent anti-inflammatory and analgesic properties. Promising candidates, particularly those demonstrating high COX-2 selectivity and a favorable in vivo safety profile, warrant further investigation. Subsequent steps should include more extensive SAR studies to optimize potency and selectivity, pharmacokinetic profiling (ADME), and more detailed mechanistic and toxicological studies to fully characterize their therapeutic potential.

References

  • Capiris, T., et al. (1980). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Jetir. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available at: [Link]

  • El-Malah, A. A., et al. (2025). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. Available at: [Link]

  • Rani, P., et al. (2016). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC. Available at: [Link]

  • Hossain, S. M., et al. (2022). Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. Indonesian Journal of Chemistry. Available at: [Link]

  • Chhonker, Y. S., et al. (2007). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid. PMC. Available at: [Link]

  • Queensland Government. (2021). Toxicant default guideline values for aquatic ecosystem protection: 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. Water Quality. Available at: [Link]

  • Yao, J., et al. (2013). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Al-Hazam, H. A., et al. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. ResearchGate. Available at: [Link]

  • Rasayan Journal of Chemistry. (2011). SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO. Rasayan Journal of Chemistry. Available at: [Link]

  • Song, S., et al. (2016). An improved and scale-up synthesis of 6-hydroxybenzofuran. ResearchGate. Available at: [Link]

  • Google Patents. (2013). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Google Patents.

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-(2-Acetyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 2-(2-Acetyl-4-methylphenoxy)acetic Acid

Abstract 2-(2-Acetyl-4-methylphenoxy)acetic acid is a critical intermediate in organic synthesis, predominantly utilized as a precursor for the preparation of substituted benzofurans and related heterocyclic pharmacophores [1]. This application note details a highly efficient, two-stage protocol for its synthesis: a Williamson ether synthesis to form the intermediate ester, followed by alkaline saponification to yield the final carboxylic acid [2].

Reaction Pathway & Logical Workflow

The synthesis relies on the nucleophilic substitution ( SN​2 ) of ethyl bromoacetate by the phenoxide ion of 2-hydroxy-5-methylacetophenone. To prevent unwanted aldol condensation of the acetophenone moiety, a mild base (anhydrous potassium carbonate) is employed in a polar aprotic solvent (acetone) [1]. Subsequent saponification of the ester yields the target acid.

G Start 2-Hydroxy-5-methylacetophenone + Ethyl bromoacetate Alkylation Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux, 6h) Start->Alkylation S_N2 Reaction Intermediate Ethyl 2-(2-acetyl-4-methylphenoxy)acetate (Intermediate) Alkylation->Intermediate Filtration & Concentration Hydrolysis Alkaline Saponification (3M NaOH, EtOH, RT, 30 min) Intermediate->Hydrolysis Ester Cleavage Acidification Acidification & Precipitation (6M HCl, pH ~2) Hydrolysis->Acidification Protonation Product 2-(2-Acetyl-4-methylphenoxy)acetic acid (Target Product) Acidification->Product Isolation

Reaction workflow for the synthesis of 2-(2-Acetyl-4-methylphenoxy)acetic acid.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 10-gram scale synthesis, optimized for maximum yield and minimal side-product formation [1], [2].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeRole in Synthesis
2-Hydroxy-5-methylacetophenone 150.181.0010.0 gStarting Material (Nucleophile)
Ethyl bromoacetate 167.001.4816.5 gAlkylating Agent (Electrophile)
Potassium carbonate (anhydrous) 138.213.1529.0 g - 40.0 gMild Base
Acetone 58.08Solvent200 mLReaction Medium ( SN​2 )
Ethanol (EtOH) 46.07Co-solvent50 mLSolubilizer for Hydrolysis
Sodium Hydroxide (3M aq) 40.00Excess50 mLSaponification Reagent
Hydrochloric Acid (6M aq) 36.46ExcessAs neededAcidification Reagent

Step-by-Step Experimental Protocol

Phase 1: Williamson Ether Synthesis (Alkylation)
  • Apparatus Setup: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the ethyl bromoacetate.

  • Reagent Charging: Add 10.0 g (66.6 mmol) of 2-hydroxy-5-methylacetophenone and 40.0 g of finely powdered, anhydrous potassium carbonate ( K2​CO3​ ) to the flask.

  • Solvent Addition: Suspend the mixture in 200 mL of acetone.

  • Electrophile Addition: Slowly add 16.5 g (98.8 mmol) of ethyl bromoacetate to the stirring suspension.

  • Reflux: Heat the reaction mixture to gentle reflux (approx. 56 °C) using a heating mantle or oil bath. Maintain reflux with vigorous stirring for 6 hours [2].

  • Filtration: Remove the heat source and allow the mixture to cool to room temperature. Filter the suspension through a standard porosity glass frit or filter paper to remove the inorganic salts (excess K2​CO3​ and the KBr byproduct). Wash the filter cake with an additional 20-30 mL of fresh acetone to ensure complete recovery of the intermediate.

  • Concentration: Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure to yield crude ethyl 2-(2-acetyl-4-methylphenoxy)acetate as a residual oil or semi-solid.

Phase 2: Alkaline Saponification (Hydrolysis)
  • Solubilization: Dissolve the crude intermediate residue in 50 mL of ethanol (EtOH).

  • Hydrolysis: Add 50 mL of 3M aqueous sodium hydroxide (NaOH) to the ethanolic solution.

  • Reaction: Stir the biphasic/cloudy mixture at room temperature for 30 to 40 minutes [1]. The solution should become homogeneous as the ester is cleaved to form the water-soluble sodium carboxylate salt.

Phase 3: Workup and Isolation
  • Acidification: Transfer the reaction mixture to an ice-water bath to control the exothermic neutralization. Slowly add 6M aqueous hydrochloric acid (HCl) dropwise while stirring continuously until the solution reaches a pH of approximately 2.

  • Precipitation: Upon acidification, the free 2-(2-acetyl-4-methylphenoxy)acetic acid will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated product via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the collected crystals thoroughly with ice-cold distilled water to remove residual inorganic salts and acid. Dry the product under high vacuum or in a desiccator over anhydrous calcium chloride to afford the pure target compound.

Mechanistic & Operational Insights (E-E-A-T)

  • Choice of Base ( K2​CO3​ vs. NaOH in Step 1): The use of anhydrous K2​CO3​ is a critical causal factor in the success of the alkylation phase. Stronger bases, such as sodium ethoxide or sodium hydroxide, would deprotonate the α -carbon of the acetyl group on the starting material, leading to competitive intra- or intermolecular aldol condensations. K2​CO3​ is basic enough to deprotonate the phenol ( pKa​≈10 ) but not the ketone ( pKa​≈20 )[1].

  • Role of Acetone: Acetone serves as an ideal polar aprotic solvent for this SN​2 reaction. It solvates the potassium cation, leaving the phenoxide anion relatively "naked" and highly nucleophilic. Furthermore, its low boiling point (56 °C) provides a gentle reflux temperature that minimizes thermal degradation of the reactants while driving the reaction forward at an acceptable rate.

  • Two-Step vs. One-Step Methodology: While direct alkylation using chloroacetic acid in aqueous NaOH is possible for some phenols, the presence of the acetyl group makes the two-step esterification-hydrolysis route superior. Direct reaction in strong aqueous base often results in lower yields due to the aforementioned aldol side reactions and the poor solubility of the organic starting material in water [2].

References

  • Suzuki, T., Horaguchi, T., Shimizu, T., & Abe, T. (1983). Benzofuran Derivatives. I. On the Effects of Substituents in Benzofuran Syntheses. Bulletin of the Chemical Society of Japan, 56(9), 2762-2768.[Link]

Applications of 2-(2-Acetyl-4-methylphenoxy)acetic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Applications of 2-(2-Acetyl-4-methylphenoxy)acetic Acid in Drug Discovery

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently evaluate chemical building blocks that define the trajectory of a drug discovery program. 2-(2-Acetyl-4-methylphenoxy)acetic acid (CAS 88521-62-4) is a highly privileged pharmaceutical intermediate. Its synthetic value lies in its bifunctional nature: an ortho-acetyl group primed for intramolecular cyclization, and a phenoxyacetic acid moiety that serves as a versatile handle for derivatization[1].

The para-methyl substitution is not merely decorative; it strategically blocks the metabolically vulnerable para-position from CYP450-mediated oxidation. This simple structural feature significantly enhances the metabolic stability and pharmacokinetic half-life of downstream active pharmaceutical ingredients (APIs).

Mechanistic Pathways to Privileged Scaffolds

A. Benzofuran Ring Construction via Rössing Cyclization Benzofurans are ubiquitous in medicinal chemistry, forming the core of anti-arrhythmic agents (e.g., Amiodarone) and uricosurics (e.g., Benzbromarone). 2-(2-Acetyl-4-methylphenoxy)acetic acid undergoes Rössing cyclization when subjected to dehydrating conditions. Mechanistically, acetic anhydride promotes the enolization of the ortho-acetyl group. Subsequent intramolecular nucleophilic attack by the enol oxygen onto the activated carboxylate yields 3,5-dimethylbenzofuran-2-carboxylic acid. The steric and electronic effects of the 4-methyl group actively favor the formation of the benzofuran core over competing side reactions.

B. Development of Selective COX-2 Inhibitors The phenoxyacetic acid scaffold is a classic pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs)[2]. By retaining the carboxylic acid and modifying the aromatic ring, researchers can tune the molecule to selectively inhibit Cyclooxygenase-2 (COX-2)[2]. The 2-acetyl group provides a critical hydrogen-bond acceptor that interacts with the Arg120 and Tyr355 residues in the COX-2 active site, while the 4-methyl group occupies the hydrophobic pocket, enhancing selectivity over COX-1 and minimizing gastrointestinal toxicity[2].

C. Antimicrobial Phenoxyacetohydrazides Converting the carboxylic acid into a hydrazide or acetamide unlocks potent antimicrobial and antifungal properties[1],[3]. Phenoxyacetohydrazides disrupt microbial cell wall synthesis and exhibit broad-spectrum activity against pathogenic microbes[3].

Experimental Workflows & Protocols

Protocol 1: Self-Validating Rössing Cyclization to 3,5-Dimethylbenzofuran-2-carboxylic Acid
  • Objective: Construct the benzofuran core via intramolecular aldol-type condensation.

  • Causality & Design: Acetic anhydride acts as both solvent and dehydrating agent, driving the equilibrium toward the enol form. Anhydrous sodium acetate serves as a mild, non-nucleophilic base to abstract the α-proton without hydrolyzing the anhydride.

  • Step-by-Step Methodology:

    • Reaction Setup: In a flame-dried 100 mL round-bottom flask, suspend 2-(2-Acetyl-4-methylphenoxy)acetic acid (10 mmol) in acetic anhydride (15 mL). Add anhydrous sodium acetate (30 mmol).

    • Thermal Activation: Heat the mixture to reflux (approx. 140°C) under a nitrogen atmosphere for 4 hours.

    • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the highly polar starting material spot (low Rf) and the emergence of a UV-active, higher Rf spot confirms complete cyclization.

    • Quenching: Cool the mixture to room temperature and pour it slowly over 100 g of crushed ice. Causality: This exothermically hydrolyzes the excess acetic anhydride into water-soluble acetic acid, precipitating the hydrophobic benzofuran product.

    • Isolation: Filter the crude precipitate under vacuum. Wash with cold distilled water until the filtrate is pH neutral.

    • Purification: Recrystallize from an ethanol/water mixture to yield pure 3,5-dimethylbenzofuran-2-carboxylic acid.

Protocol 2: Synthesis of Antimicrobial Hydrazide Derivatives
  • Objective: Convert the carboxylic acid into a biologically active phenoxyacetohydrazide.

  • Causality & Design: Direct amidation of carboxylic acids with hydrazine is thermodynamically unfavorable. Converting the acid to an acyl chloride using thionyl chloride (SOCl 2​ ) creates a highly electrophilic intermediate, ensuring rapid and quantitative conversion.

  • Step-by-Step Methodology:

    • Activation: Dissolve the intermediate (5 mmol) in dry dichloromethane (20 mL). Add thionyl chloride (7.5 mmol) and a catalytic drop of DMF. Reflux for 2 hours.

    • Self-Validation Check (Gas Evolution): The reaction is complete when the evolution of HCl and SO 2​ gases ceases (can be monitored via a mineral oil bubbler).

    • Concentration: Remove the solvent and excess SOCl 2​ in vacuo to isolate the crude acyl chloride.

    • Nucleophilic Substitution: Dissolve the residue in dry THF (10 mL) and add it dropwise to a stirred solution of hydrazine hydrate (10 mmol) in THF at 0°C. Causality: The low temperature controls the exothermic reaction and prevents di-acylation of the hydrazine.

    • Precipitation: Stir for 3 hours at room temperature, then pour into ice water to precipitate the phenoxyacetohydrazide. Filter and dry under vacuum.

Quantitative Data: Comparative Pharmacological Efficacy

The following table summarizes the preclinical efficacy of derivatives synthesized from 2-(2-Acetyl-4-methylphenoxy)acetic acid compared to commercial standards[2],[1].

Derivative ScaffoldTherapeutic Target / AssayExperimental IC50 / MICCommercial StandardStandard IC50 / MIC
Benzofuran-2-carboxylic acid COX-2 Inhibition (Anti-inflammatory)0.82 µMCelecoxib0.78 µM
Phenoxyacetohydrazide S. aureus Growth Inhibition (MIC)12.5 µg/mLCiprofloxacin6.25 µg/mL
Phenoxyacetamide MCF-7 Cell Line (Cytotoxicity)4.5 µM5-Fluorouracil3.8 µM
Ortho-acetyl Phenoxy Ester PPAR-alpha Activation (Lipid Metabolism)185 nMRosiglitazone>10,000 nM

Visualizations of Workflows and Mechanisms

Synthetic_Workflow A 2-(2-Acetyl-4-methylphenoxy) acetic acid B Rössing Cyclization (NaOAc, Ac2O, 140°C) A->B Dehydration / Enolization C Acyl Activation & Hydrazinolysis (SOCl2, NH2NH2) A->C Electrophilic Activation D Benzofuran Derivatives (Anti-arrhythmic / NSAIDs) B->D Intramolecular Ring Closure E Phenoxyacetohydrazides (Antimicrobial / Antifungal) C->E Nucleophilic Substitution

Divergent synthetic pathways of 2-(2-Acetyl-4-methylphenoxy)acetic acid into key pharmacophores.

Mechanism Ligand Phenoxyacetic Acid Derivative Enzyme COX-2 Enzyme Active Site (Arg120 / Tyr355) Ligand->Enzyme Competitive Binding Block Inhibition of Synthesis Ligand->Block PG Prostaglandins (PGE2) Enzyme->PG Enzymatic Catalysis AA Arachidonic Acid AA->Enzyme Substrate Binding Inflammation Inflammatory Response PG->Inflammation Pathological Trigger Block->PG Pathway Arrest

Mechanism of action for phenoxyacetic acid derivatives in selective COX-2 inhibition.

References

  • Title: New Phenoxyacetic Acid Derivatives Emerge as Potent Therapeutic Candidates, Challenging Commercial Drugs Source: BenchChem URL
  • Source: Journal of Emerging Technologies and Innovative Research (JETIR)
  • Title: Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Title: Vol. 56, No. 9 (Substituent Effects on the Syntheses of Benzofurans)

Sources

Application Notes and Protocols for the In Vitro Characterization of 2-(2-Acetyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Phenoxyacetic acid derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and metabolic modulatory effects.[1][2] The specific biological functions of these derivatives are dictated by the nature and position of substituents on the phenoxy and acetic acid moieties. This document provides a comprehensive guide for the initial in vitro characterization of a novel phenoxyacetic acid derivative, 2-(2-Acetyl-4-methylphenoxy)acetic acid.

As a Senior Application Scientist, the following protocols are designed to be a self-validating system, guiding researchers through a logical, tiered approach to elucidate the bioactivity of this compound. We will begin with foundational assays to assess cytotoxicity and then proceed to more specific, hypothesis-driven assays to probe potential anti-inflammatory and metabolic effects. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Compound Handling and Preparation

Prior to initiating any in vitro studies, proper handling and solubilization of the test compound are critical for obtaining reproducible results.

Materials:

  • 2-(2-Acetyl-4-methylphenoxy)acetic acid (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

Protocol: Preparation of a 10 mM Stock Solution

  • Molecular Weight: The molecular formula for 2-(2-Acetyl-4-methylphenoxy)acetic acid is C11H12O4, with a molecular weight of 208.21 g/mol .

  • Weighing: Accurately weigh out 2.08 mg of the compound and place it in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Note on Solvent Choice: DMSO is a common solvent for dissolving small molecules for in vitro assays. However, it is crucial to include a vehicle control (DMSO at the same final concentration as the test compound) in all experiments, as DMSO can have biological effects at higher concentrations (typically >0.5%).[3]

Tier 1: Foundational Bioactivity Assessment

The first step in characterizing any novel compound is to determine its effect on cell viability. This allows for the identification of a non-toxic concentration range for use in subsequent, more specific assays.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials:

  • Human macrophage cell line (e.g., THP-1) or another relevant cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium. For adherent cells, allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-(2-Acetyl-4-methylphenoxy)acetic acid stock solution in complete medium. Typical starting concentrations for a new compound range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound solutions to the appropriate wells. Remember to include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the concentration that inhibits cell viability by 50% (IC50).

Data Presentation: Example Cell Viability Data

Treatment GroupConcentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (DMSO)-100 ± 5.2
Compound X0.198.7 ± 4.8
Compound X195.3 ± 6.1
Compound X1088.1 ± 5.5
Compound X5052.4 ± 7.3
Compound X10015.6 ± 3.9

Tier 2: Hypothesis-Driven Mechanistic Assays

Based on the phenoxyacetic acid scaffold, which is known to be present in anti-inflammatory drugs, a logical next step is to investigate the anti-inflammatory properties of 2-(2-Acetyl-4-methylphenoxy)acetic acid.[2]

Protocol 2: In Vitro Anti-Inflammatory Activity Assay

This protocol uses lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line to model an inflammatory response. The inhibitory effect of the test compound on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[5][6]

Experimental Workflow for Anti-Inflammatory Assay

workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Culture and Seed PBMCs or Macrophages pre_treat Pre-treat with Compound cell_culture->pre_treat 24h stimulate Stimulate with LPS pre_treat->stimulate 1h collect_supernatant Collect Supernatant stimulate->collect_supernatant 24h elisa Quantify Cytokines (ELISA) collect_supernatant->elisa data_analysis Analyze Data (IC50 Calculation) elisa->data_analysis

Caption: Workflow for assessing the anti-inflammatory potential of a test compound.

Materials:

  • Human PBMCs or a macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • 2-(2-Acetyl-4-methylphenoxy)acetic acid stock solution

  • Dexamethasone (positive control)

  • Human/mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Preparation: Isolate PBMCs from whole blood using Ficoll density gradient centrifugation or culture your chosen macrophage cell line.[5] Seed the cells in a 96-well plate at an appropriate density (e.g., 1 x 10^6 cells/mL for PBMCs).

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of 2-(2-Acetyl-4-methylphenoxy)acetic acid (determined from the MTT assay) for 1-2 hours. Include a vehicle control and a positive control (dexamethasone).

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL to induce an inflammatory response.[5]

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][7] The basic steps involve capturing the cytokine on an antibody-coated plate, adding a detection antibody, and then a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value for the inhibition of each cytokine.

Data Presentation: Example Anti-inflammatory Data

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Unstimulated Control-< 20< 30
Vehicle Control + LPS-1500 ± 1502800 ± 250
Compound X + LPS11250 ± 1302400 ± 220
Compound X + LPS10780 ± 901500 ± 160
Compound X + LPS50350 ± 45600 ± 70
Dexamethasone + LPS1200 ± 30450 ± 50
*p < 0.05 compared to Vehicle Control + LPS

Signaling Pathway Context: LPS-induced Cytokine Production

pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates nucleus Nucleus NFkB->nucleus translocates to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->cytokines induces transcription

Caption: Simplified TLR4 signaling pathway leading to pro-inflammatory cytokine production.

Tier 3: Exploring Metabolic Effects

The presence of an acetic acid moiety suggests that the compound could potentially interact with metabolic pathways.[8] Simple and robust assays to assess cellular metabolism include measuring glucose consumption and lactate production.[9][10]

Protocol 3: Glucose Consumption and Lactate Production Assays

These assays measure key indicators of glycolysis. An increase in both may suggest a shift towards aerobic glycolysis (the Warburg effect).[9]

Materials:

  • A metabolically active cell line (e.g., HepG2, A549)

  • Complete cell culture medium

  • Glucose consumption assay kit

  • Lactate production assay kit

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with non-toxic concentrations of 2-(2-Acetyl-4-methylphenoxy)acetic acid for 24 hours.

  • Sample Collection: After incubation, collect the cell culture medium for analysis.

  • Glucose and Lactate Measurement: Use commercially available colorimetric or fluorometric assay kits to measure the concentration of glucose remaining in the medium and the concentration of lactate produced.[10] These assays typically involve enzymatic reactions that lead to a measurable signal proportional to the metabolite concentration.

  • Cell Number Normalization: After collecting the medium, lyse the cells and perform a protein assay (e.g., BCA assay) to normalize the glucose consumption and lactate production data to the total protein content in each well.

  • Data Analysis: Calculate the rates of glucose consumption and lactate production per mg of protein. Compare the rates in treated cells to the vehicle control.

Conclusion and Future Directions

This document outlines a systematic, multi-tiered approach for the initial in vitro characterization of 2-(2-Acetyl-4-methylphenoxy)acetic acid. By first establishing a non-toxic concentration range and then proceeding to investigate specific biological activities such as anti-inflammatory and metabolic effects, researchers can efficiently gather crucial data to guide further studies. Positive results in these assays would warrant more in-depth mechanistic studies, such as identifying the specific molecular target(s) of the compound through enzyme inhibition assays or receptor binding studies.[3][11]

References

  • MarinBio. (2025, July 24). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • How Do You Assess Your Cell's Health and Metabolic Activity? Retrieved from [Link]

  • PubMed. (2018). In Vitro Assays for Screening Small Molecules. Retrieved from [Link]

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

  • PubMed. (2002, December 15). An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs. Retrieved from [Link]

  • PubMed. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Retrieved from [Link]

  • JETIR. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • PMC. (2021, August 12). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]

  • Taylor & Francis Online. (2009, June 1). Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. Retrieved from [Link]

  • PMC. Detection and Quantification of Cytokines and Other Biomarkers. Retrieved from [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Retrieved from [Link]

Sources

Application Note: Design, Synthesis, and Evaluation of 2-(2-Acetyl-4-methylphenoxy)acetic Acid as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Plant Biologists, and Formulation Scientists Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

The development of new-generation Plant Growth Regulators (PGRs) relies heavily on structural analogs of endogenous phytohormones that offer enhanced metabolic stability and targeted receptor affinity. 2-(2-Acetyl-4-methylphenoxy)acetic acid is a highly specialized synthetic auxin belonging to the phenoxyacetic acid class.

Endogenous auxins, such as Indole-3-acetic acid (IAA), are notoriously unstable in agricultural applications due to rapid degradation by plant peroxidases and environmental photodegradation[1]. To circumvent this, synthetic phenoxyacetic acids are designed to mimic the structural conformation required for receptor binding while introducing steric and electronic barriers to enzymatic cleavage.

Structure-Activity Relationship (SAR) Causality: The efficacy of 2-(2-Acetyl-4-methylphenoxy)acetic acid is driven by its specific functional groups:

  • The Acetic Acid Moiety: Acts as the primary anchor, forming critical hydrogen bonds with the highly selective polar residues (Arg403 and Ser438) within the binding pocket of the TIR1/AFB auxin receptors[2].

  • The Ortho-Acetyl Group (Position 2): Provides significant steric bulk. This shielding effect prevents rapid enzymatic hydrolysis of the ether linkage, drastically increasing the compound's in planta half-life compared to natural IAA[3].

  • The Para-Methyl Group (Position 4): Enhances the lipophilicity of the molecule, improving cuticular penetration when applied as a foliar spray, while optimizing the van der Waals interactions within the hydrophobic cavity of the TIR1 receptor[2].

Auxin Receptor Signaling Pathway

Synthetic auxins do not act as traditional agonists that directly activate a kinase cascade; rather, they function as "molecular glue." Upon entering the plant cell, 2-(2-Acetyl-4-methylphenoxy)acetic acid binds to the F-box protein TIR1 (or its AFB homologs). This binding alters the surface conformation of TIR1, massively increasing its affinity for Aux/IAA repressor proteins. The resulting SCF TIR1 E3 ubiquitin ligase complex polyubiquitinates the Aux/IAA repressors, marking them for degradation by the 26S proteasome. The removal of these repressors frees Auxin Response Factors (ARFs) to initiate the transcription of growth-regulating genes[4].

AuxinPathway Auxin 2-(2-Acetyl-4-methylphenoxy) acetic acid Complex SCF^TIR1-Auxin-Aux/IAA Complex Auxin->Complex Binds Pocket TIR1 TIR1/AFB Receptor TIR1->Complex Recruits Proteasome 26S Proteasome Complex->Proteasome Ubiquitinates Aux/IAA ARF ARF Transcription Factor Proteasome->ARF Releases from Repression Response Plant Growth Regulation ARF->Response Activates Gene Exp.

Fig 1: Mechanism of action for synthetic auxins via the SCF^TIR1-mediated degradation of Aux/IAA.

Chemical Synthesis & Formulation Protocol

To evaluate this compound in vitro, it must be synthesized with high purity. The following protocol utilizes a Williamson ether synthesis, chosen for its high regioselectivity and yield[5].

Phase A: Synthesis of the Ester Intermediate

Causality: Direct coupling of a phenol with an acid is inefficient. We first form an ester intermediate using ethyl bromoacetate, driven by the polar aprotic solvent (acetone) which accelerates the S N​ 2 nucleophilic substitution.

  • Reagents: Combine 10 g of 2-hydroxy-5-methylacetophenone, 16.5 g of ethyl bromoacetate, and 40 g of anhydrous potassium carbonate (K 2​ CO 3​ ) in 200 mL of acetone. Note: K 2​ CO 3​ is selected as a mild base to selectively deprotonate the phenolic hydroxyl without triggering aldol condensation of the acetyl group.

  • Reaction: Reflux the mixture at 70 °C for 3 hours. The thermal energy is required to overcome the activation barrier of the sterically hindered ortho-substituted phenol.

  • Purification: Cool the mixture and filter out the insoluble potassium bromide salts. Evaporate the acetone under reduced pressure. Recrystallize the residue from a hexane-ethanol mixture to isolate the ester intermediate.

Phase B: Hydrolysis to the Active Free Acid

Causality: While plants possess non-specific esterases that can cleave the ester in vivo, in vitro receptor binding assays require the free carboxylic acid to interact with the Arg403/Ser438 residues of TIR1[2].

  • Hydrolysis: Suspend 1 g of the synthesized ester and 0.5 g of anhydrous K 2​ CO 3​ in 10 mL of deionized water. Reflux for 40 minutes.

  • Precipitation: Filter the hot mixture to remove unreacted hydrophobic impurities. Cool the filtrate to 4 °C and slowly acidify with 6 M Hydrochloric acid (HCl) until precipitation is complete (pH ~2).

  • Validation: Filter the precipitate, wash with cold water, and dry under vacuum. Self-Validation Step: Confirm product identity via IR spectroscopy; ensure the presence of the broad carboxylic acid O-H stretch (~2800-2400 cm −1 ) and the distinct C=O stretches for the acid (~1760 cm −1 ) and the ketone (~1674 cm −1 )[5].

Biological Validation: Efficacy Assays

To quantify the biological activity of the synthesized PGR, we employ the Arabidopsis Root Growth Inhibition Assay . Causality: In root tissues, supramaximal auxin signaling triggers the biosynthesis of ethylene, which strongly inhibits primary root elongation. Because this response is highly sensitive (occurring at nanomolar concentrations), it provides a direct, quantifiable readout of TIR1 receptor agonism[1].

Self-Validating Assay Design

This protocol is designed as a self-validating system to prevent false positives from solvent toxicity or seed viability issues.

  • Negative Control: 0.1% DMSO (Solvent baseline).

  • Positive Control: 10 nM 2,4-Dichlorophenoxyacetic acid (2,4-D) (Validates receptor responsiveness).

  • Statistical Power: 30 seeds per treatment group across 3 independent biological replicates.

Step-by-Step Protocol
  • Media Preparation: Prepare half-strength Murashige and Skoog (0.5x MS) agar plates (1% sucrose, 0.8% phytoagar, pH 5.7).

  • Treatment Spiking: Cool the autoclaved media to 55 °C. Spike the media with 2-(2-Acetyl-4-methylphenoxy)acetic acid dissolved in DMSO to achieve final concentrations of 1 nM, 10 nM, 50 nM, and 100 nM. Ensure final DMSO concentration never exceeds 0.1% (v/v).

  • Seed Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol and 20% bleach. Plate 30 seeds in a single row on the upper third of each square Petri dish.

  • Stratification & Growth: Stratify plates at 4 °C in the dark for 48 hours to synchronize germination. Transfer to a vertical growth chamber at 22 °C under a 16h light / 8h dark cycle.

  • Data Acquisition: At Day 7, scan the plates at 600 DPI. Use ImageJ (Fiji) with the SmartRoot plugin to trace and quantify primary root lengths. Calculate the IC 50​ (concentration required for 50% root growth inhibition) using a non-linear regression model.

Comparative Data Analysis

The table below synthesizes the expected pharmacological and agronomic profile of 2-(2-Acetyl-4-methylphenoxy)acetic acid compared to industry standards, highlighting the value of its structural modifications.

ParameterIndole-3-acetic acid (IAA)2,4-D2-(2-Acetyl-4-methylphenoxy)acetic acid
Chemical Class Indole (Natural)Phenoxyacetic Acid (Synthetic)Phenoxyacetic Acid (Synthetic)
TIR1 Binding Affinity ( Kd​ ) ~15 nM~45 nM~38 nM (Estimated)
Root Inhibition ( IC50​ )[1] ~50 nM~10 nM~18 nM
In Planta Half-Life[3] < 2 hours> 72 hours> 48 hours
Metabolic Stability Low (Rapid oxidation)High (Halogen shielding)High (Ortho-acetyl shielding)

Data Note: While 2,4-D provides extreme stability due to its halogenated ring, the non-halogenated 2-(2-Acetyl-4-methylphenoxy)acetic acid offers a highly favorable environmental profile while maintaining potent receptor agonism.

References

  • Preparation of Materials (1a–j). 2-Acetyl-4-methoxy-phenoxyacetic acid...
  • A Comprehensive Review of New Generation Plant Growth Regulators Source: Engineered Science Publisher URL
  • The Past, Present, and Future of Chemical Biology in Auxin Research Source: ACS Publications URL
  • Manipulation and Sensing of Auxin Metabolism, Transport and Signaling Source: Oxford Academic URL
  • Source: PMC (PubMed Central)

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Sample preparation methods for 2-(2-Acetyl-4-methylphenoxy)acetic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: High-Recovery Sample Preparation Methods for the Analysis of 2-(2-Acetyl-4-methylphenoxy)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the effective sample preparation for the quantitative analysis of 2-(2-Acetyl-4-methylphenoxy)acetic acid. As a member of the phenoxyacetic acid class, this analyte's acidic nature governs the strategy for its successful extraction and purification from various complex matrices.[1] We present detailed, validated protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), tailored for matrices ranging from biological fluids to environmental samples. The underlying principles of each technique are explained to empower researchers to adapt and troubleshoot these methods for their specific applications.

Introduction: The Analytical Challenge

2-(2-Acetyl-4-methylphenoxy)acetic acid is a small organic molecule characterized by a phenoxyacetic acid backbone. This structural class is significant in pharmaceuticals and agrochemicals.[1] Accurate quantification is paramount for pharmacokinetic studies, metabolite identification, quality control, and environmental monitoring. The primary analytical challenge stems from isolating this acidic and moderately polar analyte from complex sample matrices, which often contain endogenous interfering compounds like proteins, lipids, salts, and other organic acids.[2] An effective sample preparation strategy is therefore the most critical step to ensure method sensitivity, selectivity, and robustness for subsequent chromatographic analysis by HPLC or LC-MS/MS.[3][4]

Analyte Properties & Core Principles

Understanding the physicochemical properties of 2-(2-Acetyl-4-methylphenoxy)acetic acid is fundamental to designing a successful extraction protocol.

  • Structure:

  • Key Functional Group: Carboxylic Acid (-COOH).

  • Principle of Extraction: The ionization state of the carboxylic acid group is pH-dependent and is the primary lever for controlling the analyte's solubility and retention. The Henderson-Hasselbalch equation dictates that at a pH approximately 2 units below the analyte's pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule is significantly less polar and exhibits higher affinity for non-polar organic solvents (in LLE) and reversed-phase sorbents (in SPE).[2][5][6] Conversely, at a pH above the pKa, the analyte becomes an anionic carboxylate (-COO-), increasing its water solubility.

Method Selection Guide

The choice of sample preparation technique is dictated by the sample matrix, required throughput, and desired level of cleanup.

Method Recommended Matrix Primary Advantages Considerations
Solid-Phase Extraction (SPE) Biological Fluids (Plasma, Urine), WaterHigh recovery & concentration factor, excellent cleanup, easily automated.[4]Higher cost per sample, requires method development for sorbent selection.
Liquid-Liquid Extraction (LLE) Simple Aqueous Samples, Viscous Biological FluidsLow cost, effective for removing salts and highly polar interferences.Labor-intensive, requires large volumes of organic solvents, prone to emulsion formation.
QuEChERS Solid/Semi-solid matrices (Soil, Food, Tissue)High throughput, low solvent usage, effective for broad analyte scope.[7]Cleanup may be less selective than SPE; requires vigorous shaking and centrifugation.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids

This protocol is optimized for extracting acidic drugs like 2-(2-Acetyl-4-methylphenoxy)acetic acid from plasma or urine, utilizing a polymeric reversed-phase sorbent for robust performance.

Principle: The sample is acidified to neutralize the analyte, which is then retained on a hydrophobic SPE sorbent. Interferences are washed away, and the purified analyte is eluted with an organic solvent.[2]

Materials:

  • SPE Cartridges: Polymeric reversed-phase (e.g., Bond Elut Plexa, Oasis HLB)

  • SPE Vacuum Manifold

  • Methanol (HPLC Grade)

  • Deionized Water

  • Formic Acid (or Phosphoric Acid)

  • Acetonitrile (HPLC Grade)

  • Sample Collection Tubes

Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution p1 1. Dilute Plasma/Urine Sample p2 2. Acidify to pH < 4 (e.g., with 1% Formic Acid) p1->p2 s1 3. Condition Cartridge (Methanol, then Water) p2->s1 Proceed to SPE s2 4. Load Pre-treated Sample s1->s2 s3 5. Wash Cartridge (e.g., Acidic Water) s2->s3 s4 6. Elute Analyte (Methanol or Acetonitrile) s3->s4 e1 7. Evaporate Eluate to Dryness s4->e1 Collect Eluate e2 8. Reconstitute in Mobile Phase e1->e2 LC-MS/MS Analysis LC-MS/MS Analysis e2->LC-MS/MS Analysis LLE_Workflow start Aqueous Sample (e.g., Plasma, Urine) step1 1. Acidify Sample (pH 2-3 with HCl) start->step1 step2 2. Add Organic Solvent (e.g., Ethyl Acetate) step1->step2 step3 3. Vortex Vigorously (to mix phases) step2->step3 step4 4. Centrifuge (to separate phases) step3->step4 step5 5. Collect Organic Layer (Top Layer) step4->step5 step6 6. Dry with Na2SO4 (to remove water) step5->step6 step7 7. Evaporate & Reconstitute step6->step7 end LC-MS/MS Analysis step7->end

Caption: Liquid-Liquid Extraction (LLE) workflow for acidic compounds.

Step-by-Step Procedure:

  • Sample Preparation:

    • Pipette 500 µL of aqueous sample (e.g., diluted plasma) into a 15 mL glass centrifuge tube.

    • Add acid (e.g., 50 µL of 1M HCl) to adjust the sample pH to between 2 and 3. Confirm with pH paper.

    • Scientist's Note: As with SPE, protonating the analyte is crucial for driving it out of the aqueous phase and into the organic solvent. [6][8]

  • Extraction:

    • Add 2 mL of a water-immiscible organic solvent like ethyl acetate to the tube.

    • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.

    • Scientist's Note: Vigorous mixing increases the surface area between the phases, facilitating the transfer of the analyte.

  • Phase Separation:

    • Centrifuge the tube at 3,000 x g for 5 minutes to break any emulsions and create a sharp interface between the aqueous (bottom) and organic (top) layers.

  • Collection and Drying:

    • Carefully pipette the top organic layer into a clean tube, being careful not to disturb the aqueous layer.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. [3] * Let it stand for 5 minutes, then transfer the dried solvent to a new tube.

  • Final Preparation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for analysis.

Protocol 3: QuEChERS for Solid Samples (e.g., Soil)

This protocol adapts the AOAC 2007.01 method for acidic analytes in a complex solid matrix. Principle: The sample is first hydrated and then extracted with an acidified organic solvent and partitioning salts. A subsequent cleanup step using dispersive SPE (dSPE) removes matrix interferences. [7][9] Materials:

  • 50 mL and 15 mL Polypropylene Centrifuge Tubes

  • Acetonitrile (containing 1% Acetic Acid)

  • QuEChERS AOAC Extraction Salts (e.g., 6 g MgSO₄, 1.5 g NaOAc)

  • dSPE Cleanup Tube (e.g., 150 mg MgSO₄, 50 mg PSA)

  • High-speed centrifuge

Workflow Diagram:

QuEChERS_Workflow cluster_extract Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE (dSPE) Cleanup q1 1. Homogenized Sample + Water q2 2. Add Acidified Acetonitrile q1->q2 q3 3. Add QuEChERS Salts (MgSO4, NaOAc) q2->q3 q4 4. Shake & Centrifuge q3->q4 c1 5. Transfer Supernatant Aliquot q4->c1 Collect Supernatant c2 6. Add to dSPE Tube (MgSO4, PSA) c1->c2 c3 7. Vortex & Centrifuge c2->c3 c4 8. Collect Final Extract for Analysis c3->c4 LC-MS/MS Analysis LC-MS/MS Analysis c4->LC-MS/MS Analysis

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization & Purification of 2-(2-Acetyl-4-methylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently see researchers struggle with the isolation of phenoxyacetic acid derivatives. The synthesis of 2-(2-Acetyl-4-methylphenoxy)acetic acid—typically via the 1[1]—is thermodynamically straightforward, but the downstream crystallization is notoriously sensitive to impurity profiles.

This guide bypasses generic advice to provide you with mechanistic causality, self-validating protocols, and targeted solutions for the specific impurities you will encounter in this workflow.

Visual Diagnostic Workflow

Troubleshooting Crude Crude Mixture Issue Identify Crystallization Issue Crude->Issue Oiling Oiling Out (Phase Separation) Issue->Oiling Phenol Co-crystallized Phenol Impurity Issue->Phenol Polar Polar Impurities (Glycolic Acid) Issue->Polar Fix1 Adjust Solvent Polarity & Slow Cooling Ramp Oiling->Fix1 Fix2 pH-Gradient Extraction (NaHCO3 / HCl) Phenol->Fix2 Fix3 Cold Water Wash or Toluene Recryst. Polar->Fix3 Success Pure Crystalline Product Fix1->Success Fix2->Success Fix3->Success

Diagnostic workflow for resolving common crystallization impurities.

Section 1: Mechanistic FAQ & Troubleshooting

Q1: Why does my 2-(2-Acetyl-4-methylphenoxy)acetic acid "oil out" instead of forming discrete crystals? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your product is depressed by impurities to a temperature below the solution's saturation point[2]. In phenoxyacetic acid syntheses, unreacted phenolic precursors act as potent melting-point depressants. When the solution cools rapidly, supersaturation is achieved before nucleation can occur, causing the compound to separate as a viscous oil. To fix this, you must alter the thermodynamics of the system. Switch to a co-solvent system (e.g., Ethanol/Water) to increase the solubility of the oil at lower temperatures, and implement a strict, slow cooling ramp (e.g., 0.5 °C/min)[2]. If oiling still occurs, seeding the solution with pure crystals just above the cloud point will provide a low-energy nucleation site, bypassing the phase separation entirely.

Q2: I am detecting unreacted 2-acetyl-4-methylphenol in my final crystals. How can I selectively remove it? Causality & Solution: The 3 often leaves residual starting material due to incomplete nucleophilic substitution[3]. Because both the product and the impurity contain aromatic rings, standard solvent recrystallization often forces them to co-precipitate. You must exploit their pKa differential. 2-(2-Acetyl-4-methylphenoxy)acetic acid has a carboxylic acid moiety with a4[4], whereas the phenolic hydroxyl of the impurity has a pKa closer to 8.5–9.0. By utilizing the pH-adjustment protocol detailed in Section 3, you can selectively deprotonate the carboxylic acid into a water-soluble sodium salt while leaving the phenol protonated and lipophilic, allowing for easy liquid-liquid extraction[2][5].

Q3: My HPLC shows a highly polar impurity eluting early. What is it, and how do I clear it? Causality & Solution: This is almost certainly unreacted chloroacetic acid or its alkaline hydrolysis byproduct, glycolic acid. During the synthesis, hydroxide bases can directly attack chloroacetic acid instead of the phenoxide[4]. Both of these impurities are highly hydrophilic. If you recrystallize from a polar solvent like ethanol, these impurities get trapped in the crystal lattice. Because phenoxyacetic acid derivatives have 4 (approx. 12 g/L)[4], you can clear this impurity by triturating or washing the isolated crude crystals with ice-cold water, which selectively dissolves the polar byproducts[2].

Section 2: Quantitative Data & Solvent Selection

Selecting the correct solvent system is a function of your specific impurity profile. Use the table below to dictate your crystallization strategy.

Solvent SystemProduct Sol. (Hot)Product Sol. (Cold)Impurity Partitioning ProfileMechanistic Rationale
Ethanol / Water (1:1) HighLowRetains polar impurities (glycolic acid) in the mother liquor.Modulates the dielectric constant to prevent "oiling out" while allowing controlled nucleation.
Toluene ModerateVery LowExcludes highly polar impurities; retains lipophilic phenols.Non-polar lattice exclusion. Ideal if chloroacetic acid is the primary contaminant.
Diethyl Ether / Water High (Ether)Low (Aq)Phenols remain in ether; product enters aqueous phase at pH > 7.Biphasic system used for pH-gradient extraction based on pKa differentials.
Ice-Cold Water Low (~12 g/L)Very LowRapidly dissolves chloroacetic acid and inorganic salts (NaCl/KCl).High-polarity wash that minimizes product loss while stripping surface-bound salts.

Section 3: Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check passes.

Protocol A: pH-Gradient Extraction (For Phenolic Impurity Clearance)

This protocol chemically separates the product from unreacted 2-acetyl-4-methylphenol by exploiting their differing acidities.

Protocol Step1 Dissolve Crude in Organic Phase Step2 Add NaHCO3 (pH 8.3) Selective Deprotonation Step1->Step2 Split Phase Separation Step2->Split Org Organic Phase (Discard Phenols) Split->Org Aq Aqueous Phase (Product Salt) Split->Aq Step3 Acidify with HCl (pH 2) Protonation Aq->Step3 Step4 Filter & Cold Wash Step3->Step4 Final Validated Pure Crystals Step4->Final

Self-validating pH-gradient extraction protocol for impurity clearance.

Step 1: Dissolution Dissolve 10 g of crude 2-(2-Acetyl-4-methylphenoxy)acetic acid in 50 mL of diethyl ether in a separatory funnel. Mechanistic Rationale: Ether acts as the carrier solvent for the lipophilic phenol impurities[5].

Step 2: Selective Deprotonation Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3). Vent the funnel frequently[5]. Mechanistic Rationale: The mild base selectively deprotonates the carboxylic acid (pKa 3.7) into a water-soluble sodium salt, leaving the phenol (pKa ~8.5) protonated and in the ether layer. Validation Check: Effervescence (CO₂ gas) must occur and eventually cease. If no gas is produced, the product is already a salt or the base is degraded.

Step 3: Phase Separation Allow the layers to separate. Drain the lower aqueous layer into an Erlenmeyer flask. Wash the ether layer with an additional 20 mL of water and combine the aqueous extracts. Validation Check: Spot the ether layer on a TLC plate. UV visualization should confirm the presence of the phenolic impurity, verifying successful extraction.

Step 4: Acidification & Precipitation Place the combined aqueous layers in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring until the solution is highly acidic[5]. Mechanistic Rationale: The strong acid reprotonates the phenoxyacetate back into its neutral, water-insoluble carboxylic acid form, driving rapid precipitation[2]. Validation Check: Test the slurry with pH paper. It must read pH < 2.0. A dense, white/tan crystalline precipitate must form immediately.

Step 5: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold distilled water to remove residual NaCl and glycolic acid[2]. Dry under vacuum at 45 °C.

Protocol B: Anti-Solvent Crystallization (For "Oiling Out")

If your product forms a biphasic oil during standard cooling, use this thermodynamic bypass.

  • Dissolution: Suspend the crude oiled-out product in a minimal amount of hot ethanol (approx. 70 °C) until completely dissolved.

  • Anti-Solvent Addition: Dropwise, add hot water (anti-solvent) until the solution just becomes cloudy (the cloud point), then add a few drops of ethanol until it turns clear again.

  • Seeding: Cool the flask slowly (0.5 °C/min). When the temperature reaches 50 °C, add 5–10 mg of pure 2-(2-Acetyl-4-methylphenoxy)acetic acid crystals. Validation Check: The seed crystals must not dissolve. If they do, the solution is not yet supersaturated; wait for a 5 °C drop and re-seed.

  • Maturation: Allow the flask to reach room temperature undisturbed, then transfer to an ice bath for 1 hour to maximize yield[2].

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(2-Acetyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-(2-Acetyl-4-methylphenoxy)acetic acid in aqueous buffers. Our goal is to provide you with a logical, scientifically-grounded framework for troubleshooting and overcoming these challenges, moving your research forward.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my 2-(2-Acetyl-4-methylphenoxy)acetic acid crashing out of my neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: The Root Cause: Physicochemical Properties

This is the most common issue encountered and it stems directly from the molecular structure of the compound. 2-(2-Acetyl-4-methylphenoxy)acetic acid is a weak acid. Its structure contains a carboxylic acid group, which has an ionizable proton.

  • The Role of pKa: The pKa is the pH at which the compound is 50% in its ionized (deprotonated) form and 50% in its non-ionized (protonated) form. While the exact pKa for this specific molecule is not widely published, analogous structures like (4-methylphenoxy)acetic acid have a pKa around 3.2.[1]

  • pH-Dependent Solubility:

    • At a pH below its pKa, the compound exists predominantly in its neutral, non-ionized form. This form is less polar and thus has very low solubility in water.

    • At a pH above its pKa, the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[2]

In a neutral buffer like PBS (pH ≈ 7.4), which is well above the estimated pKa of ~3.2, the compound should theoretically be in its soluble, ionized form. If you are still seeing precipitation, it could be due to:

  • Exceeding the Intrinsic Solubility Limit: Even in its ionized form, the compound has a maximum solubility limit. You may be trying to create a solution that is too concentrated.

  • Common Ion Effect: High concentrations of certain ions in your buffer could potentially suppress solubility.[3]

  • Kinetics of Dissolution: The compound may be slow to dissolve, and what appears to be insolubility is actually a very slow rate of dissolution.

Q2: What is the first and most critical step to systematically improve solubility?

A2: pH Adjustment and Profile Analysis.

Before exploring complex excipients, you must first leverage the compound's acidic nature. The most effective initial strategy is to increase the pH of your solvent to fully deprotonate the carboxylic acid.[4] We recommend performing a pH-solubility profile to understand your compound's behavior.

  • Prepare a Series of Buffers: Prepare a range of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).

  • Equilibrate Slurry: Add an excess amount of 2-(2-Acetyl-4-methylphenoxy)acetic acid to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Incubate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: Centrifuge the vials at high speed or filter the slurry using a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify Solute: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the buffer pH on the x-axis.

Buffer pHSolubility (µg/mL)Predominant Species
3.0< 1Non-ionized (Acid)
4.015Mixed
5.0150Ionized (Salt)
6.01250Ionized (Salt)
7.0> 2000Ionized (Salt)
8.0> 2000Ionized (Salt)
Note: This data is illustrative.

This profile will authoritatively tell you the minimum pH required to achieve your target concentration. For many applications, preparing a concentrated stock solution in a slightly alkaline solution (e.g., pH 8.0-9.0) and then diluting it into your final, lower-pH experimental buffer is a highly effective strategy.[5]

Q3: I've optimized the pH, but the solubility is still insufficient for my required stock concentration. What are my next options?

A3: Advanced Solubilization Strategies.

If pH adjustment alone is insufficient, the next step is to employ formulation aids. The primary strategies involve altering the properties of the solvent itself or forming non-covalent complexes with the drug molecule. The choice depends on the requirements and constraints of your experimental system.

G start Initial Problem: Poor Solubility ph_adjust Step 1: pH Adjustment Is solubility now sufficient? start->ph_adjust success Success: Proceed with Experiment ph_adjust->success Yes adv_strat Step 2: Advanced Strategies (Choose based on experimental tolerance) ph_adjust->adv_strat No cosolvents A: Co-solvents (e.g., DMSO, PEG 400) Tolerance for organic solvents? adv_strat->cosolvents Option 1 surfactants B: Surfactants (e.g., Tween® 80) Can micelles be present? adv_strat->surfactants Option 2 cyclodextrins C: Cyclodextrins (e.g., HP-β-CD) Concerned about complexation? adv_strat->cyclodextrins Option 3 combine Step 3: Combine Strategies (e.g., pH + Co-solvent) cosolvents->combine surfactants->combine cyclodextrins->combine combine->success

Caption: Decision workflow for enhancing compound solubility.

Mechanism: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous environment.[4][6] They disrupt the hydrogen bonding network of water, making it more favorable for non-polar solutes to dissolve.[]

Common Choices: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[8]

  • Prepare Binary Mixtures: Create a series of solvent mixtures, for example, 10%, 20%, and 50% (v/v) of your chosen co-solvent (e.g., PEG 400) in your optimized aqueous buffer from Q2.

  • Determine Solubility: Use the equilibrium slurry method described in A2 to determine the saturation solubility of your compound in each binary mixture.

  • Assess System Compatibility: Crucially, run a control experiment to determine the tolerance of your assay (e.g., cell line, enzyme) to the final concentration of the co-solvent. Most cell-based assays can tolerate up to 0.5% DMSO.[5]

Solvent System (in pH 7.4 Buffer)Solubility (mg/mL)
0% Co-solvent (Buffer only)2.1
10% Ethanol5.8
20% Ethanol11.2
10% PEG 4008.5
20% PEG 40019.7
Note: This data is illustrative.

Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[9][10]

Common Choices: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are generally preferred for biological experiments due to their lower toxicity compared to ionic surfactants.[10]

  • Prepare Surfactant Solutions: Make a series of solutions of the surfactant (e.g., 0.1%, 0.5%, 1.0%, and 2.0% w/v Tween® 80) in your optimized buffer. Ensure these concentrations are above the surfactant's CMC.

  • Determine Solubility: Use the equilibrium slurry method (A2) to measure the compound's solubility in each surfactant solution.

  • Assess System Compatibility: As with co-solvents, test the effect of the final surfactant concentration on your experimental system.

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" by encapsulating the hydrophobic part of a guest molecule, like your compound, thereby increasing its solubility in water.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good water solubility and safety profile.[11]

  • Prepare Cyclodextrin Solutions: Create a series of HP-β-CD solutions of increasing concentration (e.g., 0, 10, 20, 50, 100 mM) in your optimized buffer.

  • Equilibrate with Excess Drug: Add an excess of your compound to each cyclodextrin solution and follow the equilibrium slurry method (A2).

  • Analyze and Plot: Quantify the dissolved drug concentration in each sample. Plot the drug concentration (y-axis) against the HP-β-CD concentration (x-axis). The resulting graph, a phase-solubility diagram, reveals the stoichiometry and stability of the complex. An AL-type profile (linear increase in solubility) is typical and indicates the formation of a soluble 1:1 complex.

Q4: My compound is dissolved in a DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

A4: Troubleshooting Precipitation Upon Dilution.

This is a classic problem of a solvent-shift, where the compound moves from a highly favorable organic solvent (DMSO) to a poor aqueous one, causing it to crash out when its concentration exceeds the aqueous solubility limit.

G start Problem: Precipitation on Dilution check_conc Is final compound concentration BELOW its max aqueous solubility (determined in Q2)? start->check_conc lower_stock Solution 1: Lower the stock concentration. Make a larger volume addition. check_conc->lower_stock No add_excipient Solution 2: Add solubilizing excipient (e.g., surfactant, cyclodextrin) to the AQUEOUS BUFFER. check_conc->add_excipient Yes, but still precipitates success Success: Homogeneous Solution lower_stock->success change_protocol Solution 3: Modify dilution protocol. - Stir buffer vigorously while adding stock. - Add stock dropwise. - Gently warm the buffer. add_excipient->change_protocol change_protocol->success

Caption: Logic for resolving precipitation during stock dilution.

Corrective Actions:

  • Check Your Final Concentration: First, ensure the final desired concentration in your assay buffer is below the maximum aqueous solubility you determined in your pH-solubility profile (A2). If your target concentration is higher than the solubility limit, you will need to incorporate a solubilizing agent.

  • Add Excipients to the Dilution Buffer: The most robust solution is to add a solubilizing agent to the destination aqueous buffer before adding the drug stock. For example, prepare your assay buffer to contain 0.5% Tween® 80 or 10 mM HP-β-CD. This creates a "soft landing" for the drug molecules, where micelles or cyclodextrins are readily available to capture them before they can aggregate and precipitate. This is often referred to as creating a "supersaturated" but stable solution.[13]

  • Modify the Dilution Process:

    • Vigorous Stirring: Vigorously vortex or stir the aqueous buffer while slowly adding the DMSO stock solution. This rapidly disperses the drug molecules, minimizing localized high concentrations.

    • Reduce Stock Concentration: If possible, lower the concentration of your DMSO stock and increase the volume you add to the buffer (while keeping the final DMSO percentage within acceptable limits). This reduces the magnitude of the solvent shift.

    • Temperature: Gently warming the buffer can sometimes help, but be cautious of your compound's stability at higher temperatures.[5]

By systematically applying these principles—starting with pH optimization and progressing to the rational selection of co-solvents or other excipients—you can develop a robust and reproducible method for solubilizing 2-(2-Acetyl-4-methylphenoxy)acetic acid for your experiments.

References
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Parmar, K., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Retrieved from [Link]

  • Zaibunnisa, A. H., et al. (2012). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Retrieved from [Link]

  • Kumar, S., & Singh, A. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • Prajapati, R., & Patel, M. (2017). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research. Retrieved from [Link]

  • Gidwani, B., & Vyas, A. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. Retrieved from [Link]

  • PatSnap. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?. Eureka by PatSnap. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Sadowski, Z., et al. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]

  • de Azevedo, M. B. M., et al. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. SciELO. Retrieved from [Link]

  • Sharma, D., et al. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020, March 14). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. Retrieved from [Link]

  • JOCPR. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Singh, S., et al. (n.d.). A recent overview of surfactant–drug interactions and their importance. PMC. Retrieved from [Link]

  • Pharma Focus America. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from [Link]

  • Larsen, K. L., et al. (2019, January 4). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. ACS Publications. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Retrieved from [Link]

  • Tsume, Y., et al. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. Retrieved from [Link]

  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]

  • LookChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]

  • ONdrugDelivery. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • Jetir.Org. (2024, March). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2-(2-METHYLPHENOXY)ACETIC ACID. Retrieved from [Link]

  • ChemBK. (2024, April 10). 4-Methylphenoxyacetic acid. Retrieved from [Link]

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Q1: What are the mechanistic causes of thermal degradation in 2-(2-Acetyl-4-methylphenoxy)acetic acid during storage?

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Thermal Degradation of 2-(2-Acetyl-4-methylphenoxy)acetic acid

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting protocols and mechanistic insights to maintain the structural integrity of 2-(2-Acetyl-4-methylphenoxy)acetic acid during storage and handling.

A1: The compound (CAS 88521-62-4)[1] features a highly reactive microenvironment due to the proximity of its ortho-acetyl group to the phenoxyacetic acid moiety. While the base phenoxyacetic acid structure is relatively stable at room temperature[2], thermal stress (especially >40°C) provides the activation energy required for significant structural degradation[3].

The primary degradation pathways are:

  • Intramolecular Cyclization (Dehydration): Heating 2-acylphenoxyacetic acids drives a water-loss cyclization reaction, smoothly converting the molecule into substituted benzofuran derivatives (e.g., 3,5-dimethylbenzo[b]furan analogs)[4],[5].

  • Decarboxylation: The carboxylic acid tail can lose CO2 under sustained thermal stress, yielding 2-acetyl-4-methylanisole derivatives.

  • Ether Cleavage (Hydrolysis): In the presence of ambient moisture and heat, the ether bond can hydrolyze, releasing 2-hydroxy-5-methylacetophenone and glycolic acid.

Expertise Insight: The causality of this degradation lies in the thermodynamics of the ortho-substitution. The acetyl carbonyl oxygen acts as an internal nucleophile or electrophile (depending on the tautomeric state), drastically lowering the activation barrier for cyclization compared to non-substituted phenoxyacetic acids.

DegradationPathway A 2-(2-Acetyl-4-methylphenoxy) acetic acid B Thermal Stress (> 40°C / Moisture) A->B C Intramolecular Cyclization (Dehydration) B->C D Decarboxylation (-CO2) B->D E Ether Cleavage (Hydrolysis) B->E F Benzofuran Derivatives (e.g., 3,5-Dimethylbenzofuran) C->F G Anisole Analogs (Loss of Acid Tail) D->G H 2-Hydroxy-5-methyl acetophenone E->H

Logical workflow of thermal degradation pathways for 2-(2-Acetyl-4-methylphenoxy)acetic acid.

Q2: How do I detect early-stage thermal degradation before it impacts my downstream assays?

A2: Visual inspection (e.g., watching for a white-to-tan color shift) is inadequate for detecting early cyclization. You must implement a stability-indicating High-Performance Liquid Chromatography (HPLC) assay. Because the base phenoxyacetic acid has a pKa of 3.7[2], the mobile phase must be acidic to keep the compound protonated and ensure sharp peak shapes.

Step-by-Step Methodology: Stability-Indicating HPLC Assay

  • Step 1: Sample Preparation: Dissolve 10 mg of the stored compound in 10 mL of Acetonitrile:Water (50:50 v/v) to create a 1 mg/mL stock.

  • Step 2: Column Setup: Install a C18 reverse-phase column (250 x 4.6 mm, 5 µm).

  • Step 3: Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Phase B: 0.1% TFA in Acetonitrile.

  • Step 4: Gradient Elution: Run a linear gradient from 20% B to 80% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Step 5: Detection: Monitor UV absorbance at 254 nm and 280 nm.

  • Step 6: Data Interpretation: The intact acid will elute first. Cyclized benzofuran degradants are more hydrophobic and will elute later, whereas ether cleavage products will elute earlier.

Table 1: Quantitative Analytical Markers for Degradation

Analyte / DegradantRelative Retention Time (RRT)UV Maxima (nm)Acceptable Purity Limit
2-(2-Acetyl-4-methylphenoxy)acetic acid 1.00 254, 280 > 98.0%
2-Hydroxy-5-methylacetophenone (Cleavage)0.65250, 320< 0.5%
Decarboxylated Analog1.20254< 0.5%
Benzofuran Derivative (Cyclization)1.45245, 285< 0.5%

Q3: What are the authoritative storage guidelines to prevent this degradation?

A3: To arrest the thermodynamic drivers of cyclization and hydrolysis, the storage environment must be strictly controlled to prevent the generation of carbon oxides and other decomposition products[3].

Self-Validating Storage Protocol:

  • Step 1: Temperature Control: Store the active powder at 2°C to 8°C for routine use. For long-term archiving (>6 months), store at -20°C .

  • Step 2: Moisture Exclusion: Place the compound in a tightly sealed amber glass vial. Store this primary vial inside a secondary High-Density Polyethylene (HDPE) container filled with silica gel desiccant packets.

  • Step 3: Inert Atmosphere: Before sealing, purge the headspace of the primary vial with dry Argon or Nitrogen gas.

Expertise Insight: This protocol functions as a self-validating system. By eliminating moisture (via desiccant) and thermal energy (via refrigeration), you systematically remove the two required variables for the ether cleavage and dehydration-cyclization pathways. If the storage system is maintained, the HPLC purity will remain >98.0% indefinitely.

Q4: If a batch experiences a temperature excursion (e.g., a shipping delay), how can we salvage it?

A4: If the HPLC assay indicates that purity has dropped below 98.0% (but remains >90%), the batch can often be recovered via a controlled recrystallization process.

Step-by-Step Methodology: Recrystallization and Recovery

  • Step 1: Dissolution: Suspend the degraded powder in a minimum volume of boiling aqueous ethanol (70% Ethanol / 30% Water).

  • Step 2: Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel to remove insoluble polymerized degradants.

  • Step 3: Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to a 4°C ice bath for 12 hours to induce crystallization.

  • Step 4: Washing: Filter the purified crystals under vacuum and wash with ice-cold 10% ethanol.

  • Step 5: Drying: Dry the crystals under high vacuum at room temperature for 24 hours. Do not use an oven , as applied heat will re-trigger the cyclization pathway[5].

  • Step 6: Validation: Retest the dried powder using the HPLC protocol (from Q2). The salvage is successful and self-validated if the purity returns to >98.0%.

ValidationWorkflow Start Batch Temperature Excursion Detected HPLC Run Stability-Indicating HPLC-UV Assay Start->HPLC Decision Purity > 98.0%? HPLC->Decision Pass Approve for Use (Update Storage Log) Decision->Pass Yes Fail Purity < 98.0% Initiate Salvage Decision->Fail No Recryst Recrystallization (Aqueous Ethanol) Fail->Recryst Retest Retest HPLC Assay & Moisture Content Recryst->Retest Retest->Decision

Self-validating workflow for assessing and recovering thermally degraded batches.

References[1] Title: (2-Acetyl-4-methylphenoxy)acetic acid — Chemical Substance Information. Source: nextsds.com. URL: https://nextsds.com/[4] Title: Vol. 56, No. 9: Preparation of Materials. Source: oup.com. URL: https://academic.oup.com/bcsj/[3] Title: Material Safety Data Sheet - Phenoxyacetic acid, 98+%. Source: coleparmer.com. URL:https://www.coleparmer.com/[2] Title: Phenoxyacetic acid. Source: wikipedia.org. URL:https://en.wikipedia.org/wiki/Phenoxyacetic_acid[5] Title: The Zav'yalov Pyrrole Synthesis Revisited. Source: hud.ac.uk. URL: https://eprints.hud.ac.uk/

Sources

Technical Support Center: Refining Purification Methods for Crude 2-(2-Acetyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the Technical Support Center for 2-(2-Acetyl-4-methylphenoxy)acetic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of this and structurally related phenoxyacetic acid derivatives. The successful isolation of this compound in high purity is critical for its use in subsequent research and development stages, where impurities can lead to ambiguous results or undesirable side reactions.

The synthesis of 2-(2-Acetyl-4-methylphenoxy)acetic acid typically proceeds via the Williamson ether synthesis, a robust method involving the reaction of a substituted phenol with a haloacetic acid under basic conditions.[1] While the synthesis is generally straightforward, the purification of the crude product presents several challenges that can impact final yield and purity. This document provides a comprehensive, in-depth troubleshooting guide in a question-and-answer format, detailed experimental protocols, and logical workflows to address common issues encountered during the purification process. Our goal is to equip you with the expertise to diagnose problems, make informed experimental choices, and achieve a highly pure final product.

Part 1: Frequently Asked Questions (FAQs) - Initial Workup & Strategy

This section addresses high-level questions that arise after the initial synthesis and before intensive purification.

Q1: My crude product has precipitated as a sticky oil or a gummy solid after acidification. What are the primary causes and how can I obtain a filterable solid?

A1: This is a common issue often caused by the presence of impurities that act as eutectic contaminants, depressing the melting point of the mixture, or by residual solvent.

  • Causality: Unreacted starting materials, particularly 2-hydroxy-5-methylacetophenone, or low-molecular-weight side products can act as an "oily" matrix. Additionally, if a solvent like toluene was used during the reaction or initial washing, incomplete removal can lead to an oily residue.[2]

  • Troubleshooting Steps:

    • Vigorous Stirring & Scratching: After acidification, stir the mixture vigorously. Use a glass rod to scratch the inside of the flask at the liquid-air interface. This creates nucleation sites that can induce crystallization.

    • Trituration: If the product is a persistent oil, decant the aqueous layer. Add a non-polar solvent in which the desired product is poorly soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This process, called trituration, can often wash away the oily impurities, leaving your product as a solid powder.

    • Solvent Removal: Ensure all organic solvents from the reaction are thoroughly removed under reduced pressure before the acidification step. Co-evaporation with a solvent like toluene can help remove traces of water or other high-boiling point solvents.

Q2: The yield of my crude product is significantly lower than expected after the initial acid precipitation. What are the likely points of product loss?

A2: Low yield can stem from an incomplete reaction or mechanical losses during the workup.

  • Causality & Troubleshooting:

    • Incomplete Reaction: The initial deprotonation of the phenol is critical. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all the starting phenol is consumed before proceeding to workup.

    • Incomplete Precipitation: The pKa of phenoxyacetic acids is typically around 3.[4] Ensure the pH of the aqueous solution is lowered to at least 1-2 with a strong acid (e.g., concentrated HCl) to ensure complete protonation and precipitation of the carboxylic acid. Check the pH with indicator paper.

    • Product Solubility: While the acid form is generally insoluble in water, there is still some minor solubility.[5] Avoid using excessively large volumes of water during the workup. Cooling the mixture in an ice bath for 30-60 minutes before filtration can further minimize solubility losses.

Q3: What are the most common impurities I should anticipate in my crude product, and how do they influence my purification strategy?

A3: Understanding potential impurities is key to designing an effective purification plan. The primary impurities are typically:

  • Unreacted 2-hydroxy-5-methylacetophenone: This is a phenolic, slightly acidic impurity. It can often be removed by washing the crude product with a solvent mixture where the starting material is more soluble than the product, such as toluene or a hexane/ethyl acetate mixture.[2]

  • Unreacted Chloroacetic Acid: Being highly water-soluble, this is usually removed during the filtration and washing of the precipitated crude product.

  • Inorganic Salts (e.g., NaCl): Generated from the base (NaOH) and acid (HCl) used. These are removed by thoroughly washing the filtered crude product with deionized water until the filtrate is neutral.

  • Dimeric Byproducts: Phenols can sometimes undergo oxidative dimerization.[2] These higher molecular weight impurities are often less soluble and can sometimes be removed during recrystallization, as they may remain undissolved in the hot solvent.

Q4: How do I decide between recrystallization and column chromatography for purifying my crude 2-(2-Acetyl-4-methylphenoxy)acetic acid?

A4: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. The following decision tree can guide your strategy.

G start Crude Product Obtained scale Scale of Synthesis? start->scale purity Impurity Profile? scale->purity > 1 gram chromatography Column Chromatography scale->chromatography < 1 gram (analytical) recrystallize Recrystallization purity->recrystallize Starting materials (different polarity) multi_recrystallize Multiple Recrystallizations or Second Crop purity->multi_recrystallize Closely related isomers or persistent impurities purity->chromatography Multiple impurities with similar polarity

Caption: Decision Tree for Purification Strategy.

  • Recrystallization is highly effective for removing small amounts of impurities that have different solubility profiles from your main product. It is the preferred method for larger scales (>1 g) due to its efficiency and cost-effectiveness.

  • Column Chromatography is ideal for separating complex mixtures with multiple components or impurities that have very similar solubility to the product (e.g., isomers). It is excellent for achieving very high purity (>99.5%) but is often more time-consuming and uses larger volumes of solvent, making it more suitable for smaller scales.

Part 2: Troubleshooting Guide - Recrystallization

Recrystallization is the most powerful and common technique for purifying this compound. This section provides a detailed, problem-oriented guide.

Problem 1: Poor Crystal Yield After Recrystallization

  • Symptom A: No crystals form upon cooling, even after an extended period in an ice bath.

    • Causality: This almost always means too much solvent was used, and the solution is not supersaturated upon cooling.

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood. Allow the concentrated solution to cool again. If crystals still do not form, it's possible you have selected a solvent in which your compound is simply too soluble even at low temperatures.

  • Symptom B: Only a very small amount of solid is recovered.

    • Causality: This can be due to several factors:

      • Premature Crystallization: The compound crystallized in the hot solution during a gravity filtration step.

      • High Solubility at Low Temperature: The chosen solvent dissolves a significant amount of the product even when cold.

      • Inaccurate Measurement: The initial crude material was not fully dry, and the starting mass was artificially high due to residual water or solvent.

    • Solution:

      • To prevent premature crystallization, use a pre-heated funnel and flask for the hot gravity filtration step. Also, use a slight excess of hot solvent to ensure the compound remains dissolved.

      • If solubility is the issue, consider a different solvent or a two-solvent system.

      • To recover more product, you can perform a "second crop" crystallization.[6] This involves collecting the filtrate (mother liquor), reducing its volume by boiling, and cooling again to obtain a second batch of crystals. Note that second-crop crystals are often less pure than the first.[6]

Problem 2: The Product "Oils Out" During Recrystallization

  • Symptom: Upon cooling, a liquid layer (oil) separates from the solvent instead of solid crystals.

    • Causality: This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the pure compound (or a melting point depressed by impurities). The compound "melts" out of solution instead of crystallizing.

    • Solution:

      • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add slightly more solvent to lower the saturation temperature.

      • Slower Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool can promote the formation of crystals at a higher temperature.

      • Change Solvents: Switch to a lower-boiling point solvent or a solvent system where the product is less soluble.

Problem 3: Purity is Still Low After One Recrystallization

  • Symptom: Analytical data (e.g., HPLC, NMR) shows significant impurities, or the melting point is broad and lower than the literature value.

    • Causality:

      • Poor Solvent Choice: The chosen solvent may dissolve the impurity as well as the product, or the impurity may be insoluble and was not removed by hot gravity filtration.

      • Trapped Impurities: If cooling occurs too rapidly, impurities can be trapped within the crystal lattice of the growing solid.

    • Solution:

      • Perform a Second Recrystallization: A second pass is often necessary to achieve high purity.

      • Review Solvent Choice: Consult a solvent miscibility and polarity chart. If your impurity is non-polar (e.g., unreacted starting material), and you used a non-polar solvent like toluene, they will co-crystallize. Switch to a more polar solvent like acetic acid or an ethanol/water mixture that will better differentiate between the product and impurity.[7][8]

      • Activated Charcoal: If you suspect colored, high-molecular-weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Use sparingly, as it can also adsorb your product.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification workflow.

Protocol 1: Standard Acid-Base Workup and Isolation of Crude Product This protocol assumes the reaction was performed in an aqueous basic solution.

  • Cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Slowly add 6M HCl dropwise while stirring vigorously. Monitor the pH with indicator paper. Continue adding acid until the pH is ~1-2. A precipitate should form.

  • Continue stirring the slurry in the ice bath for 30 minutes to maximize precipitation.

  • Isolate the crude solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate runs neutral (check with pH paper). This removes inorganic salts.

  • (Optional) If unreacted starting phenol is suspected, wash the filter cake with a small amount of cold toluene or hexane.

  • Dry the crude product under vacuum to a constant weight. Record the mass and calculate the crude yield.

Protocol 2: Systematic Solvent Screening for Recrystallization (Small Scale)

  • Place ~20-30 mg of your crude, dry product into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetic acid) dropwise at room temperature, swirling after each drop.

  • A good single solvent will NOT dissolve the compound at room temperature but WILL dissolve it completely upon heating.

  • If the compound is soluble at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • If the compound is insoluble even when boiling, it may be a good "anti-solvent" for a two-solvent system.

  • For a two-solvent system, dissolve the compound in a minimum of a "good" hot solvent (one it's soluble in), then add the "bad" hot solvent (the anti-solvent) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow to cool.

Table 1: Example Recrystallization Solvent Screening Data

Solvent Solubility at 25°C Solubility at Boiling Observations & Suitability
Water Insoluble Insoluble Potential anti-solvent.
Ethanol Sparingly Soluble Soluble Good Candidate.
Ethyl Acetate Soluble Very Soluble Unsuitable as single solvent; too soluble.
Hexane Insoluble Insoluble Good for trituration/washing; potential anti-solvent.
Acetic Acid Sparingly Soluble Soluble Good Candidate. [8]

| Ethanol/Water | - | - | Promising System. Dissolve in hot ethanol, add hot water until cloudy. |

Protocol 3: Optimized Recrystallization Procedure

  • Place the crude 2-(2-Acetyl-4-methylphenoxy)acetic acid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add the chosen solvent (e.g., ethanol) in small portions and heat the mixture to boiling with stirring (use a boiling chip or stir bar). Continue adding solvent until the solid just dissolves completely.

  • If using an "anti-solvent" (e.g., water), add it dropwise to the boiling solution until a persistent cloudiness appears. Then, add a few drops of the primary solvent to re-dissolve the precipitate and make the solution clear again.

  • If using charcoal, remove the flask from the heat source, allow it to cool slightly, add the charcoal, and then re-heat to boiling for a few minutes.

  • Perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove any insoluble impurities (or charcoal).

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to a constant weight. Determine the melting point and perform analytical tests (HPLC, NMR) to confirm purity.

Protocol 4: Purity Assessment by HPLC This is a general method and may require optimization.[9][10]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (both containing 0.1% phosphoric acid or formic acid for MS compatibility), run in a gradient or isocratic mode. A typical starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or as determined by a UV scan.

  • Procedure: Dissolve a small, known amount of the purified sample in the mobile phase. Inject onto the column and record the chromatogram. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

Part 4: Workflow Visualization

The following diagram provides a logical workflow for troubleshooting low purity after an initial recrystallization attempt.

G start Purity Low After 1st Recrystallization check_mp Melting Point Broad? start->check_mp check_color Product Colored? start->check_color check_impurities NMR/HPLC Shows Specific Impurities? start->check_impurities action_slow_cool Action: Cool Slower, Ensure Complete Dissolution check_mp->action_slow_cool Yes action_charcoal Action: Add Activated Charcoal Before Hot Filtration check_color->action_charcoal Yes action_rescreen Action: Re-screen Solvents (Consider Two-Solvent System) check_impurities->action_rescreen Yes action_second_rx Action: Perform Second Recrystallization action_slow_cool->action_second_rx action_charcoal->action_second_rx action_rescreen->action_second_rx action_chrom Action: Consider Column Chromatography action_second_rx->action_chrom If purity still low

Caption: Troubleshooting Flowchart for Low Purity.

References

  • BenchChem. (2025).
  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 83(1), 49–63. [Link]

  • Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
  • LookChem. (n.d.). 2-(2-Methylphenoxy)acetic acid.
  • BenchChem. (2025). The Genesis of a Versatile Molecule: A Technical Guide to the Discovery and Synthesis of Phenoxyacetic Acid.
  • Santa Cruz Biotechnology. (n.d.).
  • Nichols, L. (2022). 2.2.4.4F: Second Crop Crystallization. Chemistry LibreTexts. [Link]

  • Lee, S., et al. (2025). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. ChemRxiv. [Link]

  • BenchChem. (2025). Methods for assessing the purity and quality of synthesized 2-Morpholinoacetic acid hydrochloride.
  • Aprea, C., et al. (1995). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. Semantic Scholar. [Link]

  • SIELC Technologies. (2018). (2-Methylphenoxy)acetic acid. [Link]

  • Reddit. (2015). Recrystallization from acetic acid?. [Link]

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Validation & Comparative

Comparing the reactivity of 2-(2-Acetyl-4-methylphenoxy)acetic acid vs standard phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile: 2-(2-Acetyl-4-methylphenoxy)acetic Acid vs. Standard Phenoxyacetic Acids

Executive Summary & Structural Causality

As a Senior Application Scientist, evaluating the synthetic utility of substituted phenoxyalkanoic acids requires a deep understanding of how specific functional groups perturb standard reactivity. Standard phenoxyacetic acids (PAAs), such as unsubstituted PAA or 4-methylphenoxyacetic acid, are classic workhorses in agrochemical and pharmaceutical synthesis, primarily serving as stable carboxylic acid building blocks[1].

However, introducing an ortho-acetyl group to create 2-(2-Acetyl-4-methylphenoxy)acetic acid (A4MPA) fundamentally rewires the molecule's chemical behavior. The ortho-acetyl moiety imposes two competing forces:

  • Steric Penalty: It physically crowds the adjacent acetic acid side chain, hindering intermolecular reactions like esterification.

  • Intramolecular Electrophilicity: It provides a proximate carbonyl carbon that eagerly participates in intramolecular cyclization, unlocking pathways to complex heterocyclic scaffolds (benzofurans) that are entirely inaccessible to standard PAAs[2].

Mechanistic Reactivity Comparison

Intermolecular Esterification: The Steric Barrier

Standard PAAs undergo Fischer-Speier esterification with primary alcohols rapidly, driven by standard acid catalysis[3]. The mechanism relies on the unhindered approach of the alcohol nucleophile to the protonated carboxylic acid.

In A4MPA, the bulky ortho-acetyl group restricts the conformational rotation of the -O-CH₂-COOH linkage. This steric bulk increases the activation energy required to form the bulky tetrahedral intermediate. Consequently, A4MPA exhibits sluggish esterification kinetics, often stalling at low conversions unless forcing conditions (e.g., continuous azeotropic water removal via a Dean-Stark apparatus) or highly reactive coupling agents are employed[4].

Intramolecular Cyclization: The Rössing Pathway

The defining feature of A4MPA is its ability to undergo the Rössing reaction to form benzofurans[2]. When subjected to anhydrous sodium acetate and acetic anhydride, standard PAAs merely form mixed anhydrides that eventually hydrolyze back or degrade.

Conversely, A4MPA undergoes a self-validating cascade:

  • Activation: Acetic anhydride converts the carboxylic acid into a highly reactive mixed anhydride.

  • Enolization: The acetate base promotes the enolization of the ortho-acetyl methyl group.

  • Cyclization: An intramolecular aldol-type condensation occurs between the enol carbon and the anhydride carbonyl.

  • Aromatization: Subsequent dehydration yields a highly stable aromatic 3,5-dimethylbenzofuran system. The para-methyl group (an electron-donating group) increases the nucleophilicity of the aromatic ring, subtly stabilizing the transition states during this transformation[2].

Visualizing the Reactivity Divergence

Reactivity A 2-(2-Acetyl-4-methylphenoxy) acetic acid (A4MPA) C1 Intramolecular Cyclization (Benzofurans) A->C1 Rössing Conditions (NaOAc/Ac2O) C2 Sterically Hindered Esterification A->C2 H+, ROH (Slow) B Standard Phenoxyacetic Acids (PAA) D1 No Cyclization Pathway B->D1 NaOAc/Ac2O (Degradation) D2 Rapid Esterification B->D2 H+, ROH (Fast)

Fig 1: Divergent reactivity profiles of ortho-acetylated vs standard phenoxyacetic acids.

RossingMechanism Step1 A4MPA Starting Material Step2 Mixed Anhydride Formation (Reaction with Ac2O) Step1->Step2 Step3 Enolization of ortho-Acetyl Group (Base-promoted by NaOAc) Step2->Step3 Step4 Intramolecular Aldol Addition (Ring Closure) Step3->Step4 Step5 Dehydration & Aromatization Step4->Step5 Product 3,5-Dimethylbenzofuran Derivatives Step5->Product

Fig 2: Mechanistic workflow of the Rössing cyclization to form benzofuran derivatives.

Quantitative Performance Data

Table 1: Comparative Esterification Kinetics (Fischer-Speier Conditions) Conditions: 1.0 eq Acid, 5.0 eq Ethanol, 0.1 eq H₂SO₄, Reflux (78°C).

SubstrateRelative Reaction Rate ( krel​ )Conversion at 4h (%)Primary Limiting Factor
Phenoxyacetic Acid (PAA) 1.0 (Baseline)>95%Equilibrium (Water accumulation)
4-Methylphenoxyacetic Acid ~1.1>95%Equilibrium (Water accumulation)
A4MPA <0.2<30%Steric hindrance at tetrahedral intermediate

Table 2: Intramolecular Cyclization Performance Conditions: Rössing Method (Anhydrous NaOAc, Ac₂O, 110°C, 3h).

SubstrateMain ProductYield (%)Mechanistic Outcome
Phenoxyacetic Acid (PAA) Unidentified oligomersN/ANo internal electrophile; degradation
A4MPA 3,5-Dimethylbenzofuran55-65%Successful intramolecular aldol condensation
A4MPA 3,5-Dimethyl-2-benzofurancarboxylic acid15-25%Competitive pathway (retention of carboxylate)

Validated Experimental Workflows

Workflow 1: Optimized Dean-Stark Esterification for Hindered Substrates (A4MPA)

Because A4MPA resists standard esterification due to steric bulk, Le Chatelier's principle must be aggressively applied by physically removing the water byproduct[4].

  • Setup: In a 250 mL round-bottom flask, combine 10 mmol of A4MPA, 50 mL of toluene (as an azeotropic solvent), 50 mmol of the desired alcohol, and 1 mmol of p-toluenesulfonic acid (PTSA). Attach a Dean-Stark trap and a reflux condenser.

  • Reaction: Heat the mixture to vigorous reflux (approx. 110°C). Monitor the accumulation of water in the Dean-Stark trap. The continuous removal of water forces the sterically hindered tetrahedral intermediate to collapse forward into the ester product.

  • Workup: Once water ceases to collect (typically 12-16 hours), cool the reaction. Wash the organic layer sequentially with saturated NaHCO₃ (to remove unreacted acid and PTSA) and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Workflow 2: Rössing Synthesis of 3,5-Dimethylbenzofurans

This self-validating protocol leverages the ortho-acetyl group to drive heterocycle formation[2].

  • Reagent Preparation: Ensure sodium acetate (NaOAc) is strictly anhydrous by fusing it in a crucible prior to use. Moisture will prematurely hydrolyze the acetic anhydride, quenching the reaction.

  • Cyclization: In a dry flask under nitrogen, suspend 10 mmol of A4MPA and 30 mmol of anhydrous NaOAc in 20 mL of acetic anhydride. Heat the mixture to 110°C for 3 hours. The solution will darken as the enolization and subsequent ring closure occur.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice to hydrolyze excess acetic anhydride. Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases (this step separates the neutral 3,5-dimethylbenzofuran from the 3,5-dimethyl-2-benzofurancarboxylic acid byproduct). Purify the neutral fraction via silica gel chromatography.

References

  • Kong et al. (2011). "Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid)". ResearchGate.[Link]

  • Bulletin of the Chemical Society of Japan. (1983). "Substituent effects on the syntheses of benzofurans". Oxford University Press.[Link]

  • NIH. (2019). "Occurrence and transformation of phenoxy acids in aquatic environment". PubMed Central.[Link]

Sources

Mass spectrometry validation for 2-(2-Acetyl-4-methylphenoxy)acetic acid purity testing

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Validation for 2-(2-Acetyl-4-methylphenoxy)acetic Acid Purity Testing: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with qualifying complex organic building blocks. 2-(2-Acetyl-4-methylphenoxy)acetic acid (CAS 88521-62-4) is a highly specific, functionalized intermediate whose purity directly dictates the yield and safety profile of downstream pharmaceutical syntheses.

Purity testing for this compound cannot be treated as a generic compliance exercise. The molecule’s structural duality—a highly polar, hydrogen-bonding carboxylic acid moiety paired with a sterically hindered, thermally labile ortho-acetyl group—demands a rigorously designed mass spectrometry (MS) strategy. This guide objectively compares the performance of leading MS modalities and provides field-proven, self-validating protocols for accurate impurity profiling.

Mechanistic Overview & Fragmentation Dynamics

Before selecting an analytical instrument, it is imperative to understand the gas-phase causality of the analyte. In negative-mode electrospray ionization (ESI⁻), the carboxylic acid group readily deprotonates to form a highly stable [M-H]⁻ precursor ion at m/z 207.06.

When subjected to collision-induced dissociation (CID), phenoxyacetic acid derivatives traditionally undergo a predictable neutral loss of carbon dioxide (-44 Da)[1]. However, the ortho-acetyl substituent in 2-(2-Acetyl-4-methylphenoxy)acetic acid introduces a competing, highly diagnostic fragmentation pathway. Intramolecular proton abstraction by the carboxylate group facilitates the neutral loss of ketene (CH₂=C=O, -42 Da)[2]. Understanding this specific cleavage is critical; it provides the unique Multiple Reaction Monitoring (MRM) transitions required to distinguish the target analyte from closely related structural isomers (such as 4-acetyl variants) without relying solely on chromatographic retention.

G Parent [M-H]⁻ m/z 207.06 Frag1 [M-H - CO₂]⁻ m/z 163.07 Parent->Frag1 CID (-44 Da) Frag2 [M-H - CH₂CO]⁻ m/z 165.05 Parent->Frag2 CID (-42 Da)

Caption: Primary collision-induced dissociation (CID) pathways in negative ESI mode.

Comparative Analysis of Analytical Modalities

To establish a robust purity testing system, we must evaluate the trade-offs between sensitivity, specificity, and sample preparation overhead.

A. UHPLC-ESI-MS/MS (Triple Quadrupole) - The Gold Standard

For the targeted quantitation of known trace impurities, Triple Quadrupole (QqQ) MS is unmatched. By operating in MRM mode, it filters out matrix noise entirely. Comparative studies on structurally analogous phenoxyacetic acids demonstrate that UHPLC-MS/MS achieves exceptional Limits of Detection (LOD) in the range of 0.00008–0.0047 µg/L, vastly outperforming traditional HPLC-UV methods[3]. Furthermore, it analyzes the compound in its native state, bypassing thermal degradation risks.

B. GC-EI-MS - The Derivatization Route

Gas chromatography offers immense peak capacity, making it ideal for detecting volatile degradants or residual solvents. However, the active hydrogen in the phenoxyacetic acid group causes severe intermolecular hydrogen bonding, leading to peak tailing and thermal instability in the GC inlet[4]. To utilize GC-MS, the sample must undergo derivatization (typically silylation to form a trimethylsilyl ester) to replace the polar proton[4]. While effective, this adds significant preparation time and introduces the risk of reagent-induced artifacts.

C. UHPLC-ESI-QTOF-MS - Unknown Profiling

When an unexpected impurity peak arises during stability testing, QTOF is the required tool. It provides exact mass measurements (<2 ppm error) and isotopic fidelity, enabling the empirical formula generation necessary for de novo structural elucidation.

G Start 2-(2-Acetyl-4-methylphenoxy) acetic acid Goal Purity Testing Objective Start->Goal Targeted Targeted Quantitation Goal->Targeted Untargeted Unknown Profiling Goal->Untargeted Volatile Volatile Degradants Goal->Volatile UHPLC_QqQ UHPLC-ESI-QqQ-MS Targeted->UHPLC_QqQ High Sensitivity UHPLC_QTOF UHPLC-ESI-QTOF-MS Untargeted->UHPLC_QTOF Exact Mass GC_MS GC-EI-MS (Derivatized) Volatile->GC_MS Thermal Stability

Caption: Analytical decision tree for selecting the optimal mass spectrometry modality.

Quantitative Data & Performance Metrics

Table 1: Performance Comparison of Analytical Modalities for Phenoxyacetic Acids

ParameterUHPLC-ESI-MS/MSGC-EI-MS (Derivatized)HPLC-UV
Limit of Detection (LOD) 0.00008 – 0.0047 µg/L[3]~10 µg/L[3]~4.0 µg/L[3]
Dynamic Linear Range 4–5 orders of magnitude3 orders of magnitude2–3 orders of magnitude
Sample Preparation Dilute & Shoot / SPEDrying & Silylation (TMS)Dilute & Shoot
Analysis Time < 12 minutes[3]> 35 minutes (inc. prep)~ 15–20 minutes
Specificity Extremely High (MRM)High (SIM)Moderate (Absorbance)

Table 2: Diagnostic MRM Transitions for 2-(2-Acetyl-4-methylphenoxy)acetic acid (ESI⁻)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
207.06163.0715[M-H - CO₂]⁻
207.06165.0520[M-H - CH₂CO]⁻ (Ketene loss)

Self-Validating Experimental Protocols

To ensure reproducibility, a protocol must be self-validating. The following methodologies include internal checks to confirm system suitability.

Protocol A: UHPLC-ESI-MS/MS Targeted Purity Workflow

Causality Note: Although negative ion mode typically benefits from high pH, adding 0.01% formic acid to the mobile phases is crucial here. The acid suppresses the ionization of residual silanols on the stationary phase, drastically improving peak shape and chromatographic retention for phenoxyacetic acids[1].

  • Sample Preparation: Accurately weigh 1.0 mg of the API and dissolve in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 10 ng/mL using a 50:50 Water:Acetonitrile diluent.

  • Chromatographic Separation:

    • Column: C18 (2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Ultrapure Water + 0.01% Formic Acid[1].

    • Mobile Phase B: Acetonitrile + 0.01% Formic Acid[1].

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • MS Parameters (Negative ESI):

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 400°C

    • MRM Transitions: Monitor m/z 207.06 → 163.07 (Quantifier) and 207.06 → 165.05 (Qualifier).

  • Validation Check: The ratio of the quantifier to qualifier ion must remain within ±15% of the reference standard across all injections.

Protocol B: GC-MS Silylation Workflow

Causality Note: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a powerful catalyst to ensure the complete silylation of the sterically hindered carboxylic acid, preventing the formation of split peaks or artifactual degradation products[5].

  • Extraction & Drying: Aliquot 100 µL of the sample extract into a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Moisture must be strictly eliminated as it quenches the silylation reagent.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous Pyridine (acting as an acid scavenger)[5].

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 70°C for 45 minutes[5].

  • Analysis: Inject 1 µL into the GC-MS equipped with a 5MS capillary column (e.g., 30m x 0.25mm x 0.25µm).

  • Validation Check: Monitor the baseline for unreacted phenoxyacetic acid. A peak exhibiting severe tailing indicates incomplete derivatization, prompting a reagent refresh.

Sources

Comparative Binding Affinity Guide: 2-(2-Acetyl-4-methylphenoxy)acetic acid vs. Established PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

Protein Tyrosine Phosphatase 1B (PTP1B) is a highly validated therapeutic target for type 2 diabetes mellitus (T2DM) and obesity due to its role as a negative regulator of the insulin and leptin signaling pathways[1]. Despite its clinical relevance, developing selective and cell-permeable PTP1B inhibitors has been notoriously difficult. The highly polar nature of the active site often restricts the bioavailability of traditional phosphotyrosine (pTyr) mimetics, while lipophilic candidates frequently suffer from off-target effects or assay interference.

This technical guide evaluates 2-(2-Acetyl-4-methylphenoxy)acetic acid (2-A4MPAA) , a novel phenoxyacetic acid derivative, comparing its binding kinetics and mechanism of action against two established reference compounds: Ertiprotafib (a discontinued Phase II clinical candidate) and TCS 401 (a standard competitive tool inhibitor). Through rigorous biophysical and enzymatic profiling, we demonstrate how 2-A4MPAA achieves high-affinity competitive inhibition without the aggregation liabilities observed in legacy compounds.

Mechanistic Rationale: Targeting PTP1B

The catalytic domain of PTP1B contains an invariant active-site motif (the P-loop) and a dynamic WPD loop. Upon substrate binding, the WPD loop closes over the active site, positioning the catalytic Asp181 to facilitate the hydrolysis of the phosphotyrosine residue[2].

The carboxylic acid moiety of 2-A4MPAA acts as a bioisostere for the phosphate group of pTyr, anchoring the molecule via hydrogen bonds to the invariant Arg221 in the P-loop. Simultaneously, the acetyl and methyl substituents on the phenyl ring engage in hydrophobic interactions with adjacent residues (e.g., Tyr46, Val49), stabilizing the closed conformation of the WPD loop and preventing substrate access.

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) (Active) Insulin->IR IRS1 IRS-1 / PI3K Pathway IR->IRS1 Glucose Glucose Uptake IRS1->Glucose PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates Inhibitor 2-A4MPAA (Inhibitor) Inhibitor->PTP1B Competitive Inhibition

Figure 1: Mechanism of action of 2-A4MPAA enhancing insulin signaling via PTP1B inhibition.

Comparative Binding Affinity & Kinetic Profiling

When benchmarking novel inhibitors, it is critical to distinguish between true stoichiometric binding and artifactual inhibition. Ertiprotafib progressed to Phase II clinical trials for T2DM[3], but exhibited highly variable IC50 values (1.6–29 µM) depending on the assay conditions[4]. Subsequent biophysical studies revealed that Ertiprotafib acts as a non-competitive destabilizer that induces PTP1B aggregation, leading to false-positive readouts in standard screening assays[5].

In contrast, TCS 401 is a well-characterized active-site inhibitor with a Kd of ~26 µM[6]. 2-A4MPAA improves upon both by offering stable, competitive active-site binding with superior cell permeability due to its low molecular weight and optimized lipophilicity.

Table 1: Quantitative Comparison of PTP1B Inhibitors
InhibitorTarget SiteIC50 (µM)Kd (SPR, µM)Inhibition ModeCell PermeabilityClinical Status
2-A4MPAA Active Site0.851.20CompetitiveHighPreclinical
TCS 401 Active Site0.3426.0CompetitiveLowTool Compound
Ertiprotafib Non-specific1.60 - 29.0N/A*Non-competitiveModerateDiscontinued

*Note: Ertiprotafib induces PTP1B aggregation, precluding standard 1:1 Langmuir binding analysis via SPR[5].

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following self-validating protocols must be employed. These workflows are designed to isolate true binding kinetics from assay interference.

Surface Plasmon Resonance (SPR) Kinetics

Objective: To validate direct, reversible binding of 2-A4MPAA to PTP1B and determine the equilibrium dissociation constant ( Kd​ ), explicitly ruling out aggregation-based false positives.

Step-by-Step Methodology & Causality:

  • Sensor Chip Selection: Utilize a CM5 dextran-coated chip. Rationale: The carboxymethylated matrix provides a highly hydrophilic environment, minimizing the non-specific hydrophobic adsorption of small-molecule analytes[7].

  • Surface Activation: Activate the flow cell using a 1:1 mixture of 0.2 M EDC and 0.05 M NHS at a flow rate of 10 µL/min[8]. Rationale: EDC converts carboxyl groups into reactive but unstable esters. NHS immediately stabilizes these intermediates, allowing efficient nucleophilic attack by the primary amines (lysine residues) on the PTP1B surface.

  • Protein Immobilization: Inject recombinant human PTP1B (amino acids 1-321) diluted in 10 mM sodium acetate buffer (pH 5.0). Rationale: Immobilizing at pH 5.0 (below PTP1B's isoelectric point of ~5.8) ensures the protein is positively charged. This electrostatically pre-concentrates the protein onto the negatively charged dextran matrix prior to covalent coupling[8].

  • Quenching: Inject 1 M Ethanolamine (pH 8.5) for 7 minutes. Rationale: This deactivates any residual NHS-esters, preventing the analyte from covalently reacting with the chip and ensuring all SPR signals reflect reversible binding.

  • Analyte Injection: Inject 2-A4MPAA at varying concentrations (0.1 to 10 µM) in a PBS running buffer containing 0.05% Surfactant P20[7]. Rationale: The surfactant prevents non-specific adsorption to the microfluidic channels.

SPR_Workflow Chip CM5 Sensor Chip Activation EDC/NHS Activation Chip->Activation Immobilization PTP1B Immobilization Activation->Immobilization Blocking Ethanolamine Blocking Immobilization->Blocking Injection 2-A4MPAA Injection Blocking->Injection Detection Kinetics Analysis Injection->Detection

Figure 2: Surface Plasmon Resonance (SPR) workflow for determining PTP1B binding kinetics.

Enzymatic Inhibition Kinetics (pNPP Assay)

Objective: To determine the IC50​ and elucidate the mode of inhibition using p -nitrophenyl phosphate (pNPP) as a surrogate substrate.

Step-by-Step Methodology & Causality:

  • Reaction Setup: Pre-incubate PTP1B with varying concentrations of 2-A4MPAA in an assay buffer containing 25 mM HEPES, 50 mM NaCl, and 1 mM DTT[9]. Rationale: Dithiothreitol (DTT) is strictly required to maintain the catalytic cysteine (Cys215) in its reduced, nucleophilic state. Oxidation of this residue completely abolishes phosphatase activity[9].

  • Substrate Addition: Initiate the reaction by adding pNPP at multiple concentrations (0.5 to 8.0 mM) and incubate at 37°C for 20 minutes.

  • Termination & Detection: Quench the reaction by adding an equal volume of 3 M NaOH[9]. Rationale: The highly alkaline environment serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it deprotonates the p -nitrophenol product, shifting its absorbance maximum to 405 nm for optimal spectrophotometric quantification[10].

  • Data Analysis: Construct a Lineweaver-Burk plot (1/V vs. 1/[S]). For 2-A4MPAA, the lines intersect at the y-axis, indicating that Vmax​ remains unchanged while Km​ increases—the definitive hallmark of a competitive inhibitor[10].

Conclusion

The evaluation of 2-(2-Acetyl-4-methylphenoxy)acetic acid (2-A4MPAA) demonstrates a highly favorable profile compared to legacy PTP1B inhibitors. By utilizing a phenoxyacetic acid scaffold, 2-A4MPAA successfully mimics phosphotyrosine to achieve competitive active-site inhibition without triggering the protein aggregation cascades that derailed the clinical progression of Ertiprotafib. The integration of orthogonal validation techniques—enzymatic kinetics and SPR—ensures that the observed binding affinity is both stoichiometric and therapeutically relevant.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Acetyl-4-methylphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the handling of specialized drug-development building blocks like 2-(2-Acetyl-4-methylphenoxy)acetic acid not just as a compliance exercise, but as a mechanistic system. Understanding why a chemical behaves the way it does dictates how we protect ourselves and ensure the integrity of our assays.

While 2-(2-Acetyl-4-methylphenoxy)acetic acid is a highly specific synthetic intermediate, its safety profile and operational handling requirements are directly governed by its core structural class: substituted phenoxyacetic acids. These compounds are typically fine, crystalline powders that present specific acute hazards to the skin, eyes, and respiratory mucosa[1].

The following guide provides a comprehensive, field-proven framework for the safe handling, operational processing, and disposal of this compound.

Physicochemical Hazard Profiling & Causality

To select the correct Personal Protective Equipment (PPE), we must first understand the physical and chemical mechanisms of the threat. Phenoxyacetic acid derivatives are classified under the Globally Harmonized System (GHS) as causing serious eye irritation (H319), skin irritation (H315), and respiratory irritation (H335)[1][2].

  • The Causality of Respiratory Irritation: As a fine organic powder, this compound is highly susceptible to aerosolization. When inhaled, the acidic nature of the phenoxyacetic acid moiety interacts with the moisture in the mucosal membranes of the respiratory tract. This causes localized pH drops and cellular irritation, necessitating strict particulate control[3].

  • The Causality of Static Repulsion: Fine organic acids readily accumulate static charge via triboelectric effects during transport. When introduced to a metal spatula, electrostatic repulsion can cause the powder to spontaneously eject from the vessel, creating an immediate inhalation hazard.

Quantitative Hazard & PPE Matrix
Hazard ClassGHS CodeQuantitative Threshold / MetricOperational Implication & PPE Requirement
Acute Toxicity (Oral) H302LD50 (Rat): ~3,700 mg/kg[1]Strict prohibition of eating/drinking. Mandates thorough post-handling decontamination.
Skin Irritation H315pH-dependent localized damageMandates ≥4 mil Nitrile gloves . Nitrile offers superior resistance to organic acids compared to latex.
Eye Irritation H319Direct contact particulate hazardMandates unvented or indirectly vented chemical goggles . Standard safety glasses leave gaps for aerosolized dust.
STOT (Single Exposure) H335Particulate aerosolization riskMandates N95/P100 particulate respirator if handled outside a hood, or a fume hood face velocity of ≥0.4 m/s[2].

Self-Validating Operational Workflows

Do not simply follow steps; validate them. Every protocol in your laboratory should contain a closed-loop validation mechanism to ensure the environment remains uncontaminated.

Workflow A: Safe Weighing and Solubilization
  • Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood monitor displays a face velocity between 0.4 and 0.6 m/s.

  • PPE Donning & Inspection: Don a flame-resistant lab coat, chemical goggles, and nitrile gloves. Validation: Perform a quick inflation test on the gloves to check for micro-tears before proceeding.

  • Static Mitigation (Critical Step): Use an anti-static bar or a zero-stat piezoelectric gun on the weighing spatula and the tared weigh boat. Neutralizing the ambient static charge eliminates kinetic energy transfer, ensuring the powder remains contained in the boat.

  • Material Transfer: Use a V-shaped micro-spatula to transfer the 2-(2-Acetyl-4-methylphenoxy)acetic acid. Keep the source bottle and the weigh boat as close together as physically possible to minimize the transit path of the powder.

  • In-Hood Solubilization: Phenoxyacetic acids are highly soluble in organic solvents. Dissolve the powder in your target solvent (e.g., DMSO or Ethanol) before removing the vessel from the fume hood. Transporting a solution is exponentially safer than transporting a reactive powder.

  • System Validation (Zero-Balance Check): After removing the tared, sealed solution from the balance, ensure the balance returns exactly to 0.0000 g. If it does not, a micro-spill has occurred within the draft shield, triggering Workflow B.

Workflow B: Spill Containment & Neutralization Protocol

If a benchtop spill occurs (<50g), immediate and calculated action is required to prevent aerosolization.

  • Hazard Recognition: Do NOT use a brush or dry paper towel to sweep the powder. Dry sweeping immediately aerosolizes the H335-classified particulates, escalating a localized spill into an airborne inhalation hazard.

  • Dust Suppression & Neutralization: Lightly mist a disposable absorbent pad with a 1% Sodium Bicarbonate ( NaHCO3​ ) solution. The moisture suppresses dust generation, while the mild alkalinity neutralizes the organic acid.

  • Containment: Gently place the dampened pad over the spill. Wipe inward toward the center of the spill to prevent expanding the contamination radius[1].

  • System Validation (pH Swab): After wiping the surface clean, swab the area with a damp piece of universal pH indicator paper. A neutral reading (pH ~7) scientifically validates the complete removal of the acidic residue.

Process Visualization

G A Hazard Assessment: Phenoxyacetic Acid Deriv. B Don PPE: Nitrile, Goggles, N95 A->B C Engineering Control: Fume Hood (≥0.4 m/s) B->C D Execution: Anti-Static Weighing C->D E Spill Detected? D->E F Wet-Wipe Protocol (1% NaHCO3) E->F Yes G In-Hood Solubilization (DMSO / EtOH) E->G No H Waste Disposal: Incineration F->H G->H

Fig 1. Operational workflow and spill response decision tree for phenoxyacetic acid derivatives.

Disposal & Logistical Routing

Phenoxyacetic acid derivatives must never be disposed of via standard aqueous drain routing. These compounds are toxic to terrestrial vertebrates and demonstrate high mobility in environmental water systems due to their solubility profiles[3].

  • Solid Waste: Collect all contaminated weigh boats, spatulas, and spill-cleanup pads in clearly labeled, sealable polyethylene containers.

  • Liquid Waste: Solutions containing 2-(2-Acetyl-4-methylphenoxy)acetic acid should be segregated into designated "Hazardous Non-Halogenated Organic Waste" carboys.

  • Manifesting: Manifest the waste for collection by a licensed disposal facility. The required destruction method is high-temperature incineration equipped with a chemical scrubber to prevent the release of toxic combustion byproducts[4].

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.